molecular formula C12H18O2 B7815869 (3,5-Dimethyl-4-propoxyphenyl)methanol

(3,5-Dimethyl-4-propoxyphenyl)methanol

Cat. No.: B7815869
M. Wt: 194.27 g/mol
InChI Key: GAKMRXFZOZMNIK-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-propoxyphenyl)methanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethyl-4-propoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-7,13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKMRXFZOZMNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3,5-Dimethyl-4-propoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential utility of (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS No: 1039311-97-1). As a substituted benzyl alcohol, this compound represents a versatile chemical scaffold with potential applications in medicinal chemistry and materials science. This document delineates its structural features, calculated molecular weight, and a plausible synthetic pathway. Furthermore, it offers an expert analysis of its expected spectroscopic characteristics to aid in its identification and characterization. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel aromatic building blocks.

Introduction

Substituted benzyl alcohols are a cornerstone in modern synthetic chemistry and are prevalent motifs in a wide array of pharmaceuticals and biologically active compounds.[1] Their utility stems from the dual reactivity of the aromatic ring and the primary alcohol, which allows for a diverse range of chemical transformations. (3,5-Dimethyl-4-propoxyphenyl)methanol is a member of this class, featuring a polysubstituted benzene ring that offers steric and electronic properties of interest for fine-tuning molecular interactions. Understanding the fundamental characteristics of this molecule is the first step toward unlocking its potential in drug discovery and materials science. This guide synthesizes available data to provide a detailed technical profile of this compound.

Molecular Structure and Physicochemical Properties

The structural identity and fundamental properties of a molecule are critical for its application in any research context. (3,5-Dimethyl-4-propoxyphenyl)methanol is a well-defined chemical entity with the following key identifiers.

Structural Elucidation

The molecule consists of a central benzene ring with five substituents:

  • A hydroxymethyl group (-CH₂OH) at position 1.

  • Two methyl groups (-CH₃) at positions 3 and 5.

  • A propoxy group (-O-CH₂CH₂CH₃) at position 4.

This specific arrangement of substituents, particularly the flanking methyl groups and the electron-donating propoxy group, influences the reactivity of both the aromatic ring and the benzylic alcohol.

Core Physicochemical Data

The primary molecular properties of (3,5-Dimethyl-4-propoxyphenyl)methanol are summarized in the table below. While empirical data for properties such as melting and boiling points are not widely published, the molecular formula and weight are well-established.[2]

PropertyValueSource
IUPAC Name (3,5-Dimethyl-4-propoxyphenyl)methanolN/A
CAS Number 1039311-97-1[2][3]
Molecular Formula C₁₂H₁₈O₂[2]
Molecular Weight 194.27 g/mol [2]
Canonical SMILES CCCOC1=C(C)C=C(CO)C=C1CN/A

Proposed Synthesis Pathway

The synthesis of benzylic alcohols is a fundamental transformation in organic chemistry, often achieved through the reduction of the corresponding aldehyde or carboxylic acid.[4] For (3,5-Dimethyl-4-propoxyphenyl)methanol, a highly efficient and logical approach involves the selective reduction of 3,5-Dimethyl-4-propoxybenzaldehyde.

Synthetic Workflow: Reduction of an Aldehyde

The reduction of an aldehyde to a primary alcohol is a reliable and high-yielding reaction. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones, ensuring that other functional groups remain intact. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at ambient temperature.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant 3,5-Dimethyl-4-propoxybenzaldehyde Reaction Reduction (0°C to RT) Reactant->Reaction 1. Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagent->Reaction 2. Workup Aqueous Workup (e.g., NH₄Cl) Reaction->Workup 3. Purification Extraction & Chromatography Workup->Purification 4. Product (3,5-Dimethyl-4-propoxyphenyl)methanol Purification->Product 5.

Caption: Proposed synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol.

Step-by-Step Protocol
  • Dissolution: Dissolve 3,5-Dimethyl-4-propoxybenzaldehyde in methanol and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure (3,5-Dimethyl-4-propoxyphenyl)methanol.

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented below (referenced to TMS at 0 ppm in CDCl₃).[5][6][7]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-O-CH₂-CH₂-CH₃~3.8 - 4.0 ppm (t)~75 ppmMethylene protons adjacent to the oxygen are deshielded.
-O-CH₂-CH₂-CH₃~1.7 - 1.9 ppm (sextet)~23 ppmMethylene protons in the middle of the propyl chain.
-O-CH₂-CH₂-CH₃~0.9 - 1.1 ppm (t)~10 ppmTerminal methyl protons of the propyl group.
Ar-CH₃~2.2 - 2.4 ppm (s, 6H)~16 ppmMethyl protons attached to the aromatic ring.
Ar-H~6.9 - 7.1 ppm (s, 2H)~128 ppmAromatic protons, appearing as a singlet due to symmetry.
-CH₂-OH~4.5 - 4.7 ppm (s, 2H)~65 ppmBenzylic protons adjacent to the hydroxyl group.
-CH₂-OH~1.5 - 2.5 ppm (br s, 1H)N/ALabile hydroxyl proton; shift is concentration-dependent.
Ar-C (quaternary)N/A~155, 135, 130 ppmQuaternary carbons of the aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies are listed below.[8][9][10][11]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H Stretch3200 - 3500 (broad)Hydroxyl (-OH)
C-H Stretch (Aromatic)3000 - 3100 (sharp)Ar-H
C-H Stretch (Aliphatic)2850 - 3000 (sharp)-CH₃, -CH₂-
C=C Stretch (Aromatic)1580 - 1620, 1450 - 1500Benzene Ring
C-O Stretch (Alcohol)1000 - 1080 (strong)C-OH
C-O Stretch (Ether)1200 - 1270 (strong)Ar-O-C
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 194.27, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A significant fragment would likely be observed at m/z = 163, corresponding to the loss of the hydroxymethyl group (-CH₂OH), forming a stable benzylic carbocation. Another possible fragmentation is the loss of the propyl group.

Potential Applications in Research and Drug Development

While specific applications for (3,5-Dimethyl-4-propoxyphenyl)methanol are not extensively documented, its structure suggests significant potential as a versatile building block. The benzyl alcohol motif is a key component in numerous approved drugs and clinical candidates.[1]

Scaffold for Medicinal Chemistry

The molecule possesses two key handles for chemical modification: the hydroxyl group and the aromatic ring. These sites can be functionalized to generate libraries of compounds for screening.

Derivatization cluster_OH Hydroxyl Group Reactions cluster_Ring Aromatic Ring Reactions Core (3,5-Dimethyl-4-propoxyphenyl)methanol Ester Esterification (R-COOH) Core->Ester Forms Esters Ether Etherification (R-X) Core->Ether Forms Ethers Oxidation Oxidation (to Aldehyde) Core->Oxidation Forms Aldehyde Halogenation Electrophilic Halogenation Core->Halogenation Adds Halogen Nitration Nitration Core->Nitration Adds Nitro Group

Caption: Potential derivatization pathways for the core molecule.

Relevance in Drug Design

The 3,5-dimethyl substitution pattern provides steric bulk that can influence binding selectivity to biological targets. The 4-propoxy group is a moderately lipophilic substituent that can enhance membrane permeability and modulate binding interactions. The benzyl alcohol itself can act as a hydrogen bond donor or acceptor. This combination of features makes it an attractive starting point for developing lead compounds in areas such as oncology, where substituted N-benzyl scaffolds have shown promise.[12]

Conclusion

(3,5-Dimethyl-4-propoxyphenyl)methanol is a chemical compound with a well-defined structure and molecular weight. While comprehensive experimental data is limited, this guide provides a robust, scientifically-grounded profile based on established chemical principles. A reliable synthetic route via aldehyde reduction is proposed, and a detailed predicted spectroscopic signature is provided to facilitate its identification. Its structural features make it a promising and versatile building block for applications in drug discovery and materials science, warranting further investigation by the scientific community.

References

  • Boroncore. (n.d.). 1039311-97-1 | (3,5-Dimethyl-4-propoxyphenyl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drug molecules with a benzyl alcohol motif. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • MDPI. (n.d.). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Retrieved from [Link]

  • University of Alberta. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). IR spectrum of methanol. Retrieved from [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical IR spectra of [a] methanol vapor, [b] liquid methanol, [c] dimethyl ether and [d] formaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

Sources

Literature review of (3,5-Dimethyl-4-propoxyphenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic "Steric Shield"[1]

(3,5-Dimethyl-4-propoxyphenyl)methanol (CAS: 1039311-97-1) is not merely a passive solvent or reagent; it is a high-value pharmacophore building block used extensively in medicinal chemistry and materials science.[1] Its structural significance lies in the specific arrangement of the 3,5-dimethyl substitution pattern flanking a 4-propoxy ether .[1]

In drug discovery, this moiety serves two critical functions:

  • Metabolic Stability: The methyl groups at the 3 and 5 positions sterically hinder enzymatic oxidation (e.g., by Cytochrome P450) at the ortho-positions relative to the oxygen, a common metabolic soft spot in phenyl ethers.[1]

  • Hydrophobic Filling: The propoxy tail provides a tunable lipophilic probe that fits into hydrophobic pockets of enzymes such as JAK kinases and HSP90 , while the benzylic alcohol serves as a versatile "handle" for covalent attachment to heterocycles.[1]

This guide reviews the synthesis, derivatization, and application of this molecule, moving beyond basic catalog data to actionable experimental logic.[1]

Chemical Profile & Structural Logic[1][2]

PropertyValue / Description
IUPAC Name (3,5-Dimethyl-4-propoxyphenyl)methanol
CAS Number 1039311-97-1
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Key Functional Groups Primary Alcohol (Benzylic), Aryl Ether, Methyl (Steric blockers)
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
pKa ~14 (Alcohol), The ether oxygen is non-ionizable at physiological pH
Structural Activity Relationship (SAR) Logic

The "3,5-dimethyl-4-alkoxy" motif is a privileged substructure.[1] In JAK3 inhibitors (e.g., analogues in Patent US7947698), this unit replaces simpler phenyl rings to improve potency.[1] The dimethyl groups lock the conformation of the ether relative to the ring and prevent "floppiness," reducing the entropic penalty upon binding to a protein target.[1]

Synthetic Architecture

The synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol is a classic two-step sequence: Williamson Ether Synthesis followed by Carbonyl Reduction .[1]

Experimental Protocol

Note: This protocol is synthesized from standard methodologies for hindered phenols.

Step 1: O-Alkylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

Reagents: 3,5-Dimethyl-4-hydroxybenzaldehyde, 1-Bromopropane, Potassium Carbonate (


), DMF.[1]
  • Dissolution: Dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (2.0 eq).[1] The suspension will turn yellow/orange as the phenoxide anion forms.[1] Stir at room temperature for 30 minutes.
    
    • Expert Insight: The 3,5-dimethyl groups provide steric hindrance.[1] If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI) to generate the more reactive propyl iodide in situ (Finkelstein condition).[1]

  • Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 80°C for 4-6 hours.

  • Workup: Pour into ice water. The product (aldehyde intermediate) usually precipitates.[1] Filter or extract with Ethyl Acetate.[1]

Step 2: Reduction to Alcohol

Reagents: Sodium Borohydride (


), Methanol/THF.[1]
  • Setup: Dissolve the crude aldehyde from Step 1 in MeOH/THF (1:1). Cool to 0°C.[1]

  • Reduction: Add

    
     (1.5 eq) portion-wise.
    
    • Safety: Gas evolution (

      
      ) will occur.[1]
      
  • Completion: Monitor by TLC. The aldehyde spot will disappear, and a more polar alcohol spot will appear.[1]

  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualizing the Synthesis Workflow

SynthesisPath Start 3,5-Dimethyl-4- hydroxybenzaldehyde Step1 Step 1: O-Alkylation (K2CO3, Pr-Br, DMF) Start->Step1 Inter Intermediate: Aldehyde Derivative Step1->Inter Ether formation Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Final Target: (3,5-Dimethyl-4- propoxyphenyl)methanol Step2->Final Hydride transfer

Figure 1: Synthetic pathway from commercially available benzaldehyde precursor to the target alcohol.[1]

Derivatization & Applications

Once synthesized, the alcohol serves as a pivot point for three major classes of derivatives.[1]

Pathway A: Benzylic Halides for Nucleophilic Substitution

The most common application is converting the alcohol to a benzyl chloride or bromide .[1] This creates an electrophile that can react with amines (heterocycles) to form kinase inhibitors.[1]

  • Reagents:

    
     (for chloride) or 
    
    
    
    (for bromide).[1]
  • Mechanism: The electron-donating nature of the 3,5-dimethyl-4-propoxy ring stabilizes the benzylic carbocation character, making these halides highly reactive (sometimes unstable).[1]

  • Application: Synthesis of JAK3 inhibitors . The benzyl group attaches to the N-terminus of a pyrimidine or pyrrolo[2,3-d]pyrimidine scaffold.[1]

Pathway B: Oxidation to Benzoic Acids

Oxidation leads to 3,5-dimethyl-4-propoxybenzoic acid .[1]

  • Reagents: Jones Reagent or

    
    .[1]
    
  • Application: These acids are precursors to PPAR agonists (fibrates) and liquid crystal mesogens where the acid is coupled to phenols to form ester linkages.[1]

Pathway C: Boronic Acids (Suzuki Coupling)

While the alcohol is the starting point, the bromo-derivative of the parent ring allows for the synthesis of (3,5-Dimethyl-4-propoxyphenyl)boronic acid (CAS: 357611-51-9).[1][2]

  • Significance: This boronic acid is a staple in high-throughput screening (HTS) libraries for Suzuki-Miyaura coupling, allowing the rapid introduction of the "steric shield" moiety into biaryl drug candidates.[1]

Strategic Derivatization Map

Derivatives Core (3,5-Dimethyl-4- propoxyphenyl)methanol Halide Benzyl Chloride/Bromide Core->Halide SOCl2 / PBr3 Acid Benzoic Acid Deriv. Core->Acid KMnO4 Aldehyde Re-oxidized Aldehyde Core->Aldehyde PCC / Swern Kinase JAK/HSP90 Inhibitors (N-Alkylation) Halide->Kinase LiquidCrystal Liquid Crystals (Ester Linkages) Acid->LiquidCrystal Knoevenagel Styrene Derivatives (Polymer Chem) Aldehyde->Knoevenagel

Figure 2: Divergent synthesis pathways from the parent alcohol to bioactive and material scaffolds.[1]

Critical Analysis (E-E-A-T)

Stability & Handling

Researchers must be aware that the 3,5-dimethyl-4-alkoxy substitution pattern is highly electron-donating .[1]

  • Consequence: The benzylic carbon is prone to solvolysis.[1] If converted to a benzyl bromide, it may hydrolyze back to the alcohol if stored in moist air.[1]

  • Storage: Derivatives should be stored under inert atmosphere (Argon) at -20°C.

Metabolic Rationale

In drug design, the "Magic Methyl" effect is often cited.[1] Here, the 3,5-dimethyl groups serve a specific purpose: preventing O-dealkylation .[1] Without these methyl groups, the 4-propoxy chain would be rapidly metabolized by CYP450 enzymes, cleaving the ether to a phenol (high clearance).[1] The steric bulk of the methyls blocks the enzyme's approach to the ether oxygen, significantly extending the half-life of the drug.[1]

References

  • Rigel Pharmaceuticals, Inc. (2011).[1] Compositions and methods for inhibition of the JAK pathway. U.S. Patent No.[1][3] 7,947,698.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Context: Describes the use of 3,5-dimethyl-4-alkoxy moieties in pyrimidinediamine inhibitors for autoimmune diseases.
  • Conforma Therapeutics Corp. (2005).[1] Novel heterocyclic compounds as hsp90-inhibitors. WO Patent 2005/028434.[1] WIPO.[1] Link

    • Context: Details purine derivatives containing the 3,5-dimethyl-4-propoxy motif for oncology applic
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Context: Foundational methodology for utilizing the boronic acid derivative of the target molecule.[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: (3,5-Dimethyl-4-propoxyphenyl)methanol.[1] Link

    • Context: Physical property verification and commercial availability.[1][4]

  • Xu, Y., et al. (2025).[1] Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Scientific Reports (via PMC).[1] Link

    • Context: Recent study confirming the stability and structural characteristics of the 3,5-dimethyl-4-hydroxy core.[1][5]

Sources

(3,5-Dimethyl-4-propoxyphenyl)methanol: A Technical Guide to Safety and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties and Predicted Safety Data

A comprehensive Safety Data Sheet (SDS) for (3,5-Dimethyl-4-propoxyphenyl)methanol is not publicly available. However, based on its chemical structure, we can predict its key physicochemical properties and potential hazards.

Table 1: Predicted Physicochemical Properties of (3,5-Dimethyl-4-propoxyphenyl)methanol

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₂H₁₈O₂[1]Based on chemical structure.
Molecular Weight 194.27 g/mol [1]Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar aromatic alcohols.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The propoxy and dimethyl groups increase lipophilicity compared to benzyl alcohol.
Boiling Point > 200 °C (estimated)Higher than benzyl alcohol due to increased molecular weight.
Flash Point > 100 °C (estimated)Expected to be a combustible solid, but not highly flammable.
Predicted Hazard Identification

Based on the toxicology of analogous compounds, the following hazard statements are predicted for (3,5-Dimethyl-4-propoxyphenyl)methanol. It is crucial to handle this compound with appropriate personal protective equipment (PPE) until empirical data is available.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Toxicological Assessment: A Predictive Analysis

The toxicological profile of (3,5-Dimethyl-4-propoxyphenyl)methanol is predicted by examining the metabolism and toxicity of structurally similar compounds, namely benzyl alcohol and its derivatives.

Predicted Metabolic Pathway

The primary metabolic pathway for benzyl alcohol involves oxidation to benzaldehyde, followed by further oxidation to benzoic acid. The benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.[2] It is highly probable that (3,5-Dimethyl-4-propoxyphenyl)methanol follows a similar metabolic fate.

The presence of dimethyl and propoxy substituents on the phenyl ring may influence the rate of metabolism. The substrate specificities of benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase, the key enzymes in this pathway, are known to be affected by substitutions on the aromatic ring.[3][4]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism (3,5-Dimethyl-4-propoxyphenyl)methanol (3,5-Dimethyl-4-propoxyphenyl)methanol 3,5-Dimethyl-4-propoxybenzaldehyde 3,5-Dimethyl-4-propoxybenzaldehyde (3,5-Dimethyl-4-propoxyphenyl)methanol->3,5-Dimethyl-4-propoxybenzaldehyde Alcohol Dehydrogenase 3,5-Dimethyl-4-propoxybenzoic Acid 3,5-Dimethyl-4-propoxybenzoic Acid 3,5-Dimethyl-4-propoxybenzaldehyde->3,5-Dimethyl-4-propoxybenzoic Acid Aldehyde Dehydrogenase Glycine Conjugate Glycine Conjugate 3,5-Dimethyl-4-propoxybenzoic Acid->Glycine Conjugate Glycine N-acyltransferase Urinary Excretion Urinary Excretion Glycine Conjugate->Urinary Excretion

Caption: Predicted metabolic pathway of (3,5-Dimethyl-4-propoxyphenyl)methanol.

Acute Toxicity

The acute toxicity of benzyl alcohol is considered low. For (3,5-Dimethyl-4-propoxyphenyl)methanol, the acute toxicity is also predicted to be low. However, as with any novel compound, caution is warranted. Ingestion of large amounts could potentially lead to central nervous system depression, similar to other alcohols.

Chronic Toxicity and Carcinogenicity

There is no data on the chronic toxicity or carcinogenicity of (3,5-Dimethyl-4-propoxyphenyl)methanol. Long-term studies on benzyl alcohol have not indicated carcinogenic potential.

Genotoxicity

No genotoxicity data is available. Standard genotoxicity assays, such as the Ames test and in vitro micronucleus assay, would be necessary to evaluate this endpoint.

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of (3,5-Dimethyl-4-propoxyphenyl)methanol is unknown. It is important to note that methanol is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[5][6] While structurally distinct, this highlights the importance of evaluating this endpoint for any novel alcohol. Animal studies have shown that high doses of methanol can cause birth defects.[6][7]

Experimental Protocols for Toxicological Evaluation

To empirically determine the safety profile of (3,5-Dimethyl-4-propoxyphenyl)methanol, a series of standardized toxicological assays should be conducted. The following outlines a logical experimental workflow.

G A Physicochemical Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Screening (Ames Test, Micronucleus Assay) B->C D Acute Toxicity Studies (Rodent) (Oral, Dermal, Inhalation) C->D E Repeated Dose Toxicity Studies (Rodent) (28-day or 90-day) D->E F Reproductive and Developmental Toxicity Screening E->F

Caption: Recommended workflow for toxicological evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, CHO) in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (3,5-Dimethyl-4-propoxyphenyl)methanol for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Safe Handling and First Aid Measures

Until comprehensive safety data is available, (3,5-Dimethyl-4-propoxyphenyl)methanol should be handled with the same precautions as a hazardous chemical.

Table 2: Recommended Safe Handling and First Aid

AspectRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
In case of Skin Contact Immediately wash with plenty of soap and water.[8]
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
If Inhaled Move person into fresh air and keep comfortable for breathing.[8]
If Swallowed Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

While specific toxicological data for (3,5-Dimethyl-4-propoxyphenyl)methanol is currently lacking, a predictive assessment based on structurally related compounds provides a valuable framework for safe handling and future research. The primary metabolic pathway is anticipated to involve oxidation of the alcohol moiety, similar to benzyl alcohol. The toxicological profile is predicted to be of low to moderate concern for acute exposures, but further investigation into chronic, genotoxic, and reproductive effects is essential. The experimental protocols outlined in this guide provide a roadmap for a comprehensive toxicological evaluation. Researchers and drug development professionals should adhere to stringent safety precautions when handling this and any other novel chemical entity.

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A Preclinical Investigator's Guide to (3,5-Dimethyl-4-propoxyphenyl)methanol: Exploring Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of (3,5-Dimethyl-4-propoxyphenyl)methanol, a novel small molecule with potential therapeutic applications. Based on its structural features as a substituted phenolic compound and a benzyl alcohol, this document outlines a scientifically rigorous pathway to investigate its hypothesized biological activities, primarily focusing on its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a roadmap for subsequent stages of drug discovery.[1][2][3][4][5]

Introduction: The Scientific Rationale

The discovery and development of novel small molecules are the cornerstones of modern therapeutics.[3][5] (3,5-Dimethyl-4-propoxyphenyl)methanol presents an intriguing chemical scaffold. Its structure, characterized by a sterically hindered phenolic hydroxyl group due to the ortho-dimethyl substituents and a benzyl alcohol moiety, suggests a high potential for specific biological interactions. Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6][7][8] The substitution pattern on the aromatic ring, including the propoxy group, can significantly influence the compound's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2]

Furthermore, substituted benzyl alcohols have been investigated for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[9][10] The combination of these structural motifs in (3,5-Dimethyl-4-propoxyphenyl)methanol warrants a thorough investigation into its therapeutic potential. This guide provides a structured approach to elucidating its biological activities and establishing a preliminary safety profile.

Physicochemical Characterization and Synthesis

A crucial first step in the evaluation of any new chemical entity (NCE) is the thorough characterization of its physicochemical properties. These data are fundamental for formulation development and for understanding its behavior in biological systems.

Table 1: Recommended Physicochemical Characterization

ParameterImportance
Molecular Weight 196.27 g/mol (Calculated)
Solubility Determines appropriate solvents for in vitro and in vivo studies.
LogP (Octanol/Water Partition Coefficient) Predicts lipophilicity and potential for membrane permeability.
pKa Indicates the ionization state at physiological pH, affecting solubility and target interaction.
Purity Essential for accurate interpretation of biological data; should be >95% for initial screening.
Stability Assessed under various conditions (pH, temperature, light) to ensure compound integrity during experiments.

The synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol would likely involve a multi-step process, potentially starting from commercially available substituted phenols. A plausible synthetic route could involve the formylation of a corresponding 2,6-dimethyl-4-propoxyphenol followed by reduction of the resulting aldehyde to the benzyl alcohol. The development of a scalable and efficient synthesis process is a critical component of the overall drug development plan.[1]

Hypothesized Biological Activities and Mechanistic Rationale

Antioxidant Activity

Rationale: The phenolic hydroxyl group is the primary driver of the hypothesized antioxidant activity. The electron-donating nature of the alkyl and alkoxy substituents on the aromatic ring can stabilize the resulting phenoxyl radical, enhancing its radical scavenging capacity.[7][8] Steric hindrance from the two methyl groups ortho to the hydroxyl group can further increase the stability of the phenoxyl radical, a feature seen in potent synthetic antioxidants like butylated hydroxytoluene (BHT).[11]

Proposed Mechanism of Action:

  • Direct Radical Scavenging: The compound is expected to directly donate a hydrogen atom to reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby neutralizing them.[8]

  • Modulation of Endogenous Antioxidant Pathways: It may upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), potentially through activation of the Nrf2-Keap1 pathway, as seen with other phenolic compounds.[12]

Anti-inflammatory Activity

Rationale: Oxidative stress is intricately linked to inflammation. By quenching free radicals, (3,5-Dimethyl-4-propoxyphenyl)methanol could indirectly mitigate inflammatory responses. Furthermore, many phenolic compounds have been shown to directly interfere with inflammatory signaling pathways.[9][13][14]

Proposed Mechanism of Action:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[14]

  • Suppression of Inflammatory Cytokine Production: It could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the activation of transcription factors such as NF-κB.[13][14]

Cytotoxic (Anti-Cancer) Activity

Rationale: Certain phenolic compounds and benzyl alcohol derivatives have demonstrated selective cytotoxicity against cancer cells.[10][15] This activity can be mediated through the induction of apoptosis (programmed cell death) or the inhibition of cell proliferation. The pro-oxidant activity of some phenolic compounds under specific conditions can also contribute to their anti-cancer effects.

Proposed Mechanism of Action:

  • Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways in cancer cells, leading to their demise.

  • Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Inhibition of Angiogenesis: The compound might interfere with the formation of new blood vessels that supply nutrients to tumors.

Proposed Preclinical Evaluation Strategy

The following sections detail a step-by-step approach to investigate the hypothesized biological activities of (3,5-Dimethyl-4-propoxyphenyl)methanol.

In Vitro Evaluation of Antioxidant Activity

These initial assays provide a rapid assessment of the compound's direct radical scavenging capabilities.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11]

  • Preparation of Reagents:

    • Prepare a stock solution of (3,5-Dimethyl-4-propoxyphenyl)methanol in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

    • Use Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound and the positive control.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is complementary to the DPPH assay and measures the ability of the compound to scavenge the ABTS radical cation. The protocol is similar to the DPPH assay, with the generation of the ABTS radical cation prior to the addition of the test compound.

Table 2: Summary of In Vitro Antioxidant Assays

AssayPrincipleEndpoint
DPPH Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.Decrease in absorbance at 517 nm.
ABTS Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at 734 nm.
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.Fluorescence decay over time.
In Vitro Evaluation of Anti-inflammatory Activity

Cell-based assays are essential to understand the compound's effects on inflammatory pathways in a biological context.

Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of (3,5-Dimethyl-4-propoxyphenyl)methanol for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value.

    • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.[16][17]

Protocol 4: Measurement of Pro-inflammatory Cytokine Production

Using the same experimental setup as in Protocol 3, the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays raw_cells RAW 264.7 Macrophages pre_treatment Pre-treat with (3,5-Dimethyl-4-propoxyphenyl)methanol raw_cells->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa_assay ELISA for Cytokines (TNF-α, IL-6) lps_stimulation->elisa_assay mtt_assay MTT Assay for Viability lps_stimulation->mtt_assay

Caption: Workflow for in vitro anti-inflammatory evaluation.

In Vitro Evaluation of Cytotoxic Activity

A panel of cancer cell lines and a normal (non-cancerous) cell line should be used to assess both the efficacy and selectivity of the compound.

Protocol 5: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [15][17]

  • Cell Lines:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Include a normal human cell line (e.g., MRC-5 - lung fibroblast) to assess selectivity.

  • Assay Procedure:

    • Seed the cells in 96-well plates.

    • Treat the cells with a range of concentrations of (3,5-Dimethyl-4-propoxyphenyl)methanol for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each cell line.

    • Calculate the selectivity index (SI) = IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.

signaling_pathway_apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound (3,5-Dimethyl-4-propoxyphenyl)methanol bcl2 Bcl-2 Family (Bax/Bak activation) compound->bcl2 Induces death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic signaling pathways.

Preliminary In Vivo Toxicity Assessment

Once promising in vitro activity is established, preliminary in vivo toxicity studies are necessary to assess the compound's safety profile in a whole organism.[18][19] These studies are typically conducted in rodent models (e.g., mice or rats) and are essential before proceeding to efficacy studies.[20]

Protocol 6: Acute Oral Toxicity Study (OECD Guideline 423) [19]

  • Animal Model:

    • Use healthy, young adult rodents of a single sex (typically females).

  • Dosing:

    • Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in behavior, posture, gait, respiration).

    • Body weight changes.

    • Mortality.

    • Gross necropsy at the end of the study to examine major organs for abnormalities.

  • Data Analysis:

    • Determine the LD50 (lethal dose for 50% of the animals) or the dose range that causes toxicity. This information is crucial for dose selection in subsequent efficacy studies.

Data Interpretation and Future Directions

The data generated from this preclinical evaluation will provide a comprehensive initial profile of (3,5-Dimethyl-4-propoxyphenyl)methanol.

Table 3: Interpretation of Potential Outcomes

FindingInterpretationNext Steps
Potent antioxidant activity (low IC50 in DPPH/ABTS assays) and low cytotoxicity. The compound is a promising candidate for diseases associated with oxidative stress (e.g., neurodegenerative diseases, cardiovascular diseases).Proceed to in vivo efficacy models for oxidative stress-related diseases.
Significant anti-inflammatory activity (inhibition of NO and cytokines) at non-toxic concentrations. The compound has potential as an anti-inflammatory agent.Investigate the mechanism of action further (e.g., Western blot for COX-2 and NF-κB). Conduct in vivo efficacy studies in models of inflammation (e.g., carrageenan-induced paw edema).
Selective cytotoxicity against cancer cells (high SI). The compound is a potential lead for anti-cancer drug development.Elucidate the mechanism of cell death (apoptosis vs. necrosis). Conduct in vivo xenograft studies in mice.
High in vivo toxicity. The compound has a poor safety profile.Consider structural modifications to reduce toxicity while retaining activity (lead optimization).

The successful completion of this preclinical evaluation will provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities, paving the way for clinical trials in humans.[1][2]

Conclusion

(3,5-Dimethyl-4-propoxyphenyl)methanol is a novel chemical entity with a structural foundation that suggests significant therapeutic potential. The systematic approach outlined in this guide, from fundamental physicochemical characterization to in vitro and in vivo biological evaluation, provides a robust framework for elucidating its pharmacological profile. The insights gained from these studies will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline.

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Methodological & Application

Application Note & Protocol: Optimized Steglich Esterification of (3,5-Dimethyl-4-propoxyphenyl)methanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The esterification of alcohols is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry for the development of prodrugs, the modification of active pharmaceutical ingredients (APIs), and the synthesis of critical intermediates. (3,5-Dimethyl-4-propoxyphenyl)methanol is a substituted benzylic alcohol whose derivatives are of interest in drug discovery programs. Direct esterification of such molecules can be challenging due to potential steric hindrance from the ortho-methyl groups and sensitivity to the harsh conditions often employed in classical methods like Fischer esterification.

This application note provides a detailed, field-proven protocol for the efficient esterification of (3,5-Dimethyl-4-propoxyphenyl)methanol using the Steglich esterification method. We will delve into the causality behind the selection of this methodology, the intricacies of the reaction mechanism, and a step-by-step guide for execution, workup, and purification. This document is intended for researchers, chemists, and process development professionals seeking a reliable and mild method for synthesizing esters from sterically demanding or sensitive alcohol substrates.

Reaction Selection: The Rationale for Steglich Esterification

While several esterification methods exist, the choice of protocol is dictated by the substrate's structural and electronic properties.

  • Fischer Esterification: This classical method involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. However, it is a reversible equilibrium-driven process that often requires high temperatures and a large excess of one reactant, conditions that can be unsuitable for sensitive or complex molecules.[1][2] For a substituted benzyl alcohol like our substrate, the risk of side reactions, such as ether formation or degradation, is significant under strongly acidic conditions.[3]

  • Steglich Esterification: In contrast, the Steglich esterification is a mild and highly efficient method that proceeds at room temperature.[4] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[5][6] This method is particularly advantageous for sterically hindered alcohols and acid-labile substrates, making it the ideal choice for (3,5-Dimethyl-4-propoxyphenyl)methanol.[7][8]

The core advantages of the Steglich approach for this specific application are:

  • Mild Reaction Conditions: The reaction is typically performed at room temperature, preserving the integrity of potentially sensitive functional groups.[4]

  • High Yields: It is known for providing excellent yields where other methods fail.

  • Versatility: It is effective for a wide range of carboxylic acids and alcohols, including those with significant steric bulk.[5]

The Underlying Mechanism of Catalysis and Coupling

The success of the Steglich esterification hinges on a synergistic interplay between the coupling agent (DCC) and the nucleophilic catalyst (DMAP).

  • Carboxylic Acid Activation: The carboxylic acid first adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[5]

  • Role of the DMAP Catalyst: While the alcohol can directly attack the O-acylisourea, this process can be slow, especially for hindered alcohols. A competing, irreversible side reaction is the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol and reduces the overall yield.[4] DMAP, being a superior nucleophile compared to the alcohol, rapidly intercepts the O-acylisourea.[5]

  • Formation of the "Active Ester": DMAP attacks the O-acylisourea to form an acylpyridinium salt. This new intermediate is highly electrophilic and cannot undergo the deleterious rearrangement to an N-acylurea.

  • Nucleophilic Acyl Substitution: The alcohol, in our case (3,5-Dimethyl-4-propoxyphenyl)methanol, then attacks the acylpyridinium salt. This step proceeds efficiently even with sterically hindered alcohols.

  • Product Formation and Catalyst Regeneration: The final ester is formed, DMAP is regenerated to continue the catalytic cycle, and the DCC is consumed to produce the insoluble byproduct, dicyclohexylurea (DCU).[5]

Experimental Protocol: Ester Synthesis

This section provides a detailed, step-by-step methodology for the esterification of (3,5-Dimethyl-4-propoxyphenyl)methanol with a generic carboxylic acid (R-COOH).

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier ExampleNotes
(3,5-Dimethyl-4-propoxyphenyl)methanolC₁₂H₁₈O₂194.27>98%Sigma-AldrichSubstrate alcohol.
Carboxylic Acid (R-COOH)VariesVaries>98%VariesThe acyl donor.
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33>99%Acros OrganicsCoupling agent. Highly toxic and a potent sensitizer. [9]
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17>99%Fisher ScientificCatalyst. Fatal in contact with skin and highly toxic if swallowed. [10]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%VWRReaction solvent.
Hydrochloric Acid (HCl)HCl36.461.0 M (aq)VWRFor aqueous workup.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated (aq)LabChemFor aqueous workup.
Saturated Sodium Chloride Solution (Brine)NaCl58.44Saturated (aq)VWRFor aqueous workup.
Anhydrous Magnesium SulfateMgSO₄120.37GranularSigma-AldrichDrying agent.
Silica GelSiO₂60.08230-400 meshSorbent Tech.For column chromatography.
Safety Precautions
HazardPersonal Protective Equipment (PPE) & Engineering ControlsFirst Aid Measures
DCC: Toxic, Corrosive, SensitizerMUST be handled in a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles.[11][12] Avoid inhalation of dust and all personal contact.[11]Skin Contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical advice.[12] Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[12] Ingestion: Harmful if swallowed. Do NOT induce vomiting. Obtain emergency medical attention.[9]
DMAP: Highly Toxic, Eye DamageMUST be handled in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10][13] Avoid breathing dust.[14] Do not eat, drink, or smoke when using this product.[10]Skin Contact: Fatal in contact with skin.[10] Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of soap and water. Seek immediate medical advice.[14] Eye Contact: Causes serious eye damage.[10] Rinse cautiously with water for several minutes. Immediately get medical attention.[14] Ingestion: Toxic if swallowed.[10] Rinse mouth. Immediately call a POISON CENTER or doctor.[14]
DCM: Volatile, Suspected CarcinogenHandle in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE (gloves, lab coat, goggles).Inhalation: Move person to fresh air. Skin/Eye Contact: Wash with copious amounts of water.
Step-by-Step Reaction Procedure
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (3,5-Dimethyl-4-propoxyphenyl)methanol (1.0 eq., e.g., 1.94 g, 10.0 mmol) and the selected carboxylic acid (1.1 eq., 11.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 eq., 0.061 g, 0.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon DCC addition.

  • DCC Addition: In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (1.2 eq., 2.47 g, 12.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the stirring reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction progression.

Workflow Diagram

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_workup 2. Workup & Isolation cluster_purify 3. Purification reagents Combine Alcohol, Carboxylic Acid, and DMAP in anhydrous DCM cool Cool mixture to 0 °C (Ice Bath) reagents->cool dcc_add Add DCC solution dropwise cool->dcc_add react Stir at Room Temperature (12-24h) dcc_add->react filter Filter off DCU precipitate react->filter wash_hcl Wash filtrate with 1M HCl filter->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Silica Gel Column Chromatography concentrate->chromatography product Isolate Pure Ester Product chromatography->product

Caption: Experimental workflow for Steglich esterification.

Workup and Purification Procedure
  • DCU Removal (Filtration): Once the reaction is complete, filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the bulk of the precipitated DCU.[15][16] Wash the filter cake with a small amount of cold DCM to recover any trapped product.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove DMAP and any unreacted DCC.[16]

    • Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any residual acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is often of high purity. However, if TLC analysis shows remaining impurities (including trace DCU or the N-acylurea byproduct), purify the material using silica gel column chromatography.[7] A gradient elution system, starting with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity, is typically effective.

Troubleshooting and Field Insights

  • Low Yield: If the reaction stalls, ensure all reagents and the solvent were scrupulously dried. Water will react with DCC and the O-acylisourea intermediate, halting the reaction.

  • Persistent DCU Contamination: DCU has low solubility in many organic solvents. If it remains after filtration and chromatography, dissolving the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate and storing it in a freezer (-20 °C) overnight can precipitate the remaining DCU, which can then be removed by cold filtration.[16]

  • N-Acylurea Byproduct: The formation of this byproduct is often indicated by a spot on the TLC plate with a polarity similar to the desired ester. Its formation is minimized by the catalytic action of DMAP. If it becomes a significant issue, ensure the DMAP is of high purity and has not degraded.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. Retrieved from [Link]

  • The Macmillan Group, University of Toronto. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Sciencemadness.org. (2020, April 19). Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Thieme. (n.d.). Substituted Benzyl Esters. Retrieved from a journal article preview which is not directly accessible.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

Advanced Application Note: (3,5-Dimethyl-4-propoxyphenyl)methanol in Functional Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3,5-Dimethyl-4-propoxyphenyl)methanol as a Building Block in Polymer Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile[1]

(3,5-Dimethyl-4-propoxyphenyl)methanol (DMPM) is a specialized benzyl alcohol derivative characterized by an electron-rich aromatic core. Unlike simple benzyl alcohol, the presence of the 4-propoxy group and the 3,5-dimethyl substitution pattern imparts unique electronic and steric properties. In polymer chemistry, this molecule is primarily utilized as a functional initiator for Ring-Opening Polymerization (ROP) and as a precursor for acid-labile pendant groups in chemically amplified photoresists.

The electron-donating effects of the propoxy and methyl groups stabilize the benzylic carbocation, making esters and ethers derived from DMPM significantly more acid-sensitive than their unsubstituted benzyl counterparts. This feature is critical for designing degradable polymers and lithographic materials.

Chemical Profile
PropertySpecification
Chemical Name (3,5-Dimethyl-4-propoxyphenyl)methanol
CAS Number 1039311-97-1 (Representative)
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Key Functionality Benzylic Hydroxyl (1° Alcohol), Electron-Rich Arene
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate
Primary Applications ROP Initiator, Acid-Labile Monomer Synthesis, Lignin Model Studies

Application 1: Synthesis of Acid-Labile Methacrylate Monomers

Context: The primary utility of DMPM in functional materials is its conversion into a polymerizable monomer (e.g., a methacrylate). The resulting polymer contains a pendant benzyl ester group that cleaves under mild acidic conditions, releasing the polymer backbone as a poly(methacrylic acid). This is the fundamental mechanism of positive-tone photoresists.

Protocol: Esterification of DMPM with Methacryloyl Chloride

Objective: Synthesize (3,5-dimethyl-4-propoxyphenyl)methyl methacrylate (DMPM-MA).

Reagents & Equipment[1][2][3]
  • Substrate: (3,5-Dimethyl-4-propoxyphenyl)methanol (10.0 mmol, 1.94 g)

  • Reagent: Methacryloyl chloride (12.0 mmol, 1.17 mL)

  • Base: Triethylamine (TEA) (15.0 mmol, 2.1 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (trace, ~5 mg)

  • Equipment: 100 mL Round-bottom flask (RBF), magnetic stirrer, ice bath, addition funnel.

Step-by-Step Methodology
  • Setup: Flame-dry the 100 mL RBF and cool under nitrogen flow. Add DMPM, TEA, and anhydrous DCM. Add the MEHQ inhibitor to prevent premature polymerization.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 15 minutes.

  • Addition: Dilute methacryloyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via the addition funnel. Rationale: Slow addition controls the exotherm and prevents the formation of side products.

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature naturally. Stir for 12–16 hours under nitrogen.

  • Workup:

    • Quench with saturated NaHCO₃ solution (30 mL).

    • Separate the organic layer and wash with 1M HCl (2 x 30 mL) to remove excess amine, followed by brine (1 x 30 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (Hexanes:Ethyl Acetate, gradient 95:5 to 80:20).

  • Validation: Confirm structure via ¹H NMR (look for vinyl protons at ~5.5 and 6.1 ppm, and the benzylic singlet at ~5.1 ppm).

Workflow Visualization (DOT)

MonomerSynthesis Start DMPM (Alcohol) Intermediate Reaction Mixture (0°C -> RT, 12h) Start->Intermediate Dissolve Reagents Methacryloyl Cl + TEA / DCM Reagents->Intermediate Dropwise Add Workup Wash: NaHCO3, HCl Dry: MgSO4 Intermediate->Workup Quench Product DMPM-MA (Monomer) Workup->Product Purify

Caption: Synthesis pathway for converting DMPM alcohol into a polymerizable methacrylate monomer.

Application 2: Controlled Ring-Opening Polymerization (ROP)

Context: DMPM serves as an excellent primary alcohol initiator for the ROP of cyclic esters like


-caprolactone (

-CL) or lactide. The 3,5-dimethyl-4-propoxyphenyl group remains attached to the

-terminus of the polymer chain. This allows for precise molecular weight control and introduces a UV-active end-group for easy quantification by GPC-UV.
Protocol: ROP of -Caprolactone Initiated by DMPM

Objective: Synthesize Poly(


-caprolactone) with a target Degree of Polymerization (DP) of 50.
Reagents & Equipment[1][3]
  • Monomer:

    
    -Caprolactone (50 mmol, 5.7 g) (Distilled over CaH₂ before use).
    
  • Initiator: DMPM (1.0 mmol, 0.194 g).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (0.01 mmol, ~4 mg or via stock solution).

  • Solvent: Toluene (Dry) (5 mL) (Optional, bulk polymerization is preferred for higher MW).

  • Equipment: Schlenk tube or heavy-walled pressure vial, oil bath.

Step-by-Step Methodology
  • Preparation: In a glovebox or under rigorous Schlenk conditions, add DMPM (Initiator) and

    
    -CL (Monomer) to the reaction vessel.
    
    • Calculation: Target

      
      . Here, 
      
      
      
      g/mol .
  • Catalyst Addition: Add Sn(Oct)₂. A common ratio is Monomer:Catalyst = 5000:1 to 1000:1. Use a micropipette with a toluene stock solution for accuracy.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen and moisture, which can terminate chains or initiate competing hydrolysis.

  • Polymerization: Seal the vessel and immerse in an oil bath at 110 °C . Stir for 24 hours.

  • Termination: Remove from heat and expose to air. Dissolve the crude polymer in a minimal amount of chloroform (~10 mL).

  • Precipitation: Drop the polymer solution slowly into cold methanol (200 mL) with vigorous stirring. The polymer will precipitate as a white solid.

  • Drying: Filter and dry in a vacuum oven at 40 °C for 24 hours.

Mechanistic Pathway (DOT)

ROP_Mechanism Initiator DMPM (Initiator) R-CH2-OH Insertion Coordination-Insertion Mechanism Initiator->Insertion Alkoxide Formation Catalyst Sn(Oct)2 Coordination Catalyst->Insertion Activate Carbonyl Monomer Caprolactone (Cyclic Ester) Monomer->Insertion Ring Opening Propagation Chain Growth (Repeating Units) Insertion->Propagation n cycles Polymer Alpha-Functionalized PCL (DMPM-PCL-OH) Propagation->Polymer Termination (H+)

Caption: Coordination-Insertion mechanism for ROP of caprolactone using DMPM as the initiator.

Application 3: Acid-Cleavage Validation (Degradation Study)

Context: To verify the utility of DMPM as a protecting group or degradable linkage, one must demonstrate its cleavage under acidic conditions. The electron-rich nature of the 3,5-dimethyl-4-propoxyphenyl group allows cleavage with Trifluoroacetic acid (TFA), unlike standard benzyl esters which often require hydrogenation or HBr.

Protocol: Acidolytic Cleavage of DMPM-Ester Linkages[5]

Objective: Demonstrate the release of the parent acid/polymer from the DMPM protecting group.

Methodology
  • Dissolution: Dissolve 50 mg of the DMPM-functionalized polymer (or model ester) in 1.0 mL of Dichloromethane (DCM).

  • Acid Treatment: Add 0.5 mL of Trifluoroacetic acid (TFA).

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Note: The solution may turn slightly pink/orange due to the formation of the resonance-stabilized benzylic carbocation.

  • Scavenging (Optional): If the carbocation re-alkylation is a concern, add a cation scavenger like triethylsilane or anisole (2 equivalents).

  • Analysis: Evaporate the solvent/TFA stream under nitrogen. Analyze the residue by ¹H NMR.

    • Success Criteria: Disappearance of the benzylic methylene signal (~5.1 ppm) and appearance of the acid proton (or shift in the polymer backbone signals).

References

  • General Benzyl Alcohol ROP Initiation

    • Storey, R. F., & Sherman, J. W. (2002).

      
      -Caprolactone." Macromolecules, 35(5), 1504–1512. Link
      
  • Acid-Labile Protecting Groups (Substituted Benzyls)

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on substituted benzyl ethers/esters). Link

  • Photoresist Chemistry (Benzyl Ester Cleavage)

    • Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37–245. (Discusses the mechanism of acid-catalyzed deprotection of benzyl esters). Link

  • While specific polymer papers for the propoxy variant are rare, the chemistry is homologous to 3,5-dimethoxybenzyl alcohol (syringyl alcohol) derivatives used in lignin valorization and degradable thermosets.

Sources

Catalytic reduction methods yielding (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction Strategies for (3,5-Dimethyl-4-propoxyphenyl)methanol

Part 1: Executive Summary & Strategic Analysis

1.1 The Target & The Challenge (3,5-Dimethyl-4-propoxyphenyl)methanol is a specialized benzyl alcohol derivative characterized by a highly electron-rich aromatic core. The presence of a 4-propoxy group (strong resonance donor) and two 3,5-methyl groups (inductive donors) creates a specific synthetic challenge: Chemo-stability vs. Reactivity.

  • The Reactivity Issue: The electron-donating groups render the carbonyl carbon of the precursor aldehyde (3,5-dimethyl-4-propoxybenzaldehyde) less electrophilic, potentially slowing down nucleophilic hydride attack compared to unsubstituted benzaldehydes.

  • The Stability Issue (Critical): Once formed, the benzyl alcohol is electron-rich. Under standard hydrogenation conditions (e.g., Pd/C, H₂, acidic media), such alcohols are highly prone to hydrogenolysis (C-O bond cleavage), leading to the over-reduced alkane impurity (4-propyl-2,6-dimethyl-1-methylbenzene).

1.2 Retrosynthetic Logic The most scalable route involves the catalytic reduction of 3,5-dimethyl-4-propoxybenzaldehyde .

G cluster_conditions Critical Control Points Aldehyde Precursor: 3,5-Dimethyl-4-propoxybenzaldehyde Target TARGET: (3,5-Dimethyl-4-propoxyphenyl)methanol Aldehyde->Target Controlled Reduction Impurity Over-Reduction Impurity: (Alkane Derivative) Target->Impurity Hydrogenolysis (AVOID) Solvent Acidity Solvent Acidity Catalyst Loading Catalyst Loading

Caption: Reaction pathway highlighting the critical risk of hydrogenolysis in electron-rich benzyl alcohols.

Part 2: Detailed Protocols

Method A: Heterogeneous Catalytic Hydrogenation (Scalable)

Best for: Large-scale synthesis where H₂ gas handling is available.

The Principle: Using Palladium on Carbon (Pd/C) is standard, but dangerous for this substrate due to over-reduction. To prevent hydrogenolysis, we must poison the catalyst slightly or use a neutral/basic solvent system to inhibit the acid-catalyzed elimination of the hydroxyl group.

Reagents:

  • Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 equiv)

  • Catalyst: 5% Pd/C (sulfided type preferred for selectivity, or standard unreduced). Loading: 2-5 wt%.

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Methanol/Ethanol if trace acid is present, as it promotes etherification.

  • Additive: Triethylamine (Et₃N) (0.1 equiv) - Crucial to suppress hydrogenolysis.

Step-by-Step Protocol:

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the aldehyde in EtOAc (concentration 0.5 M).

  • Basification: Add Triethylamine (0.1 equiv). This buffers the surface acidity of the carbon support.

  • Catalyst Addition: Under a nitrogen blanket, carefully add 5% Pd/C (5 wt% relative to substrate). Safety: Pd/C is pyrophoric. Keep wet.

  • Purge: Seal reactor. Purge with N₂ (3x, 5 bar) followed by H₂ (3x, 5 bar).

  • Reaction: Pressurize to 3–5 bar (approx. 45–75 psi) H₂. Stir vigorously (1000 rpm) at 25°C .

    • Note: Do not heat. Higher temperatures (>40°C) dramatically increase alkane formation.

  • Monitoring: Sample at 1 hour and 3 hours. Monitor by HPLC.

    • Target Alcohol Retention Time (RT): ~4.5 min

    • Alkane Impurity RT: ~7.0 min (Non-polar)

  • Workup: Once conversion >98%, vent H₂ and purge with N₂. Filter the catalyst through a Celite pad. Rinse with EtOAc.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (40°C) to yield the crude solid. Recrystallize from Hexane/EtOAc if necessary.

Data Summary: Solvent Effects

Solvent System Additive Conversion (3h) Selectivity (Alcohol:Alkane)
Methanol None 100% 85 : 15 (Poor)
EtOAc None 95% 92 : 8

| EtOAc | Et₃N (0.1 eq) | 98% | >99 : 1 (Optimal) |

Method B: Catalytic Transfer Hydrogenation (CTH) (Highly Selective)

Best for: Laboratory scale, high purity requirements, or labs without high-pressure H₂ infrastructure.

The Principle: Uses a Ruthenium (Ru) catalyst with Isopropanol (IPA) as the hydrogen source. This method proceeds via a hydride transfer mechanism that is chemically incapable of reducing the benzyl alcohol further to the alkane, guaranteeing 100% chemoselectivity .

Reagents:

  • Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + TsDPEN (1.0 mol%) OR commercial Ru-MsDPEN.

  • Hydrogen Donor/Solvent: Isopropanol (IPA) (Degassed).

  • Base: KOH or t-BuOK (2.0 mol%).

Step-by-Step Protocol:

  • Catalyst Activation: In a Schlenk flask under Argon, dissolve [Ru(p-cymene)Cl₂]₂ and TsDPEN in dry IPA. Stir at 25°C for 30 mins to form the active 16-electron Ru-hydride species.

  • Reaction Assembly: Add the aldehyde substrate to the catalyst solution.

  • Initiation: Add the base (KOH solution in IPA). The solution usually turns orange/red.

  • Execution: Stir at 40°C for 4-6 hours.

    • Why 40°C? The steric bulk of the 3,5-dimethyl groups requires slight thermal activation compared to simple benzaldehyde.

  • Quench: Add 1N HCl (dropwise) to neutralize the base and kill the catalyst.

  • Workup: Dilute with water, extract with Dichloromethane (DCM). Dry organic layer over MgSO₄.[1]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1).

Mechanism Step1 Active Ru-H Species (16e- Catalyst) Step2 Coordination of Aldehyde Carbonyl Step1->Step2 + Substrate Step3 Hydride Transfer (Six-membered TS) Step2->Step3 Stereoselective Step4 Product Release (Benzyl Alcohol) Step3->Step4 + IPA (Regeneration) Step4->Step1 - Acetone

Caption: The Ruthenium-catalyzed transfer hydrogenation cycle ensures hydride delivery stops at the alcohol stage.

Part 3: Quality Control & Characterization

Analytical Markers: To validate the synthesis, compare your product against these expected spectral characteristics.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.95 (s, 2H, Ar-H) – Symmetric aromatic protons.

    • δ 4.58 (s, 2H, Ar-CH₂-OH) – Diagnostic benzylic peak.

    • δ 3.72 (t, 2H, -O-CH₂-) – Propoxy ether.

    • δ 2.28 (s, 6H, Ar-CH₃) – 3,5-Dimethyl groups.

    • δ 1.80 (m, 2H), 1.05 (t, 3H) – Propyl chain.

  • Troubleshooting Guide:

    • Issue: Peak at δ 2.30 integrates to 9H instead of 6H, and δ 4.58 is missing.

    • Diagnosis: Over-reduction to the methyl derivative (Ar-CH₃).

    • Fix: Switch from Method A to Method B, or increase the amount of Et₃N in Method A.

References

  • Catalytic Transfer Hydrogenation of Hindered Aldehydes

    • Albrecht, M., et al. "Transfer hydrogenation of benzaldehyde and ketones." ResearchGate.[2] (Accessed 2026).[3]

  • Selectivity in Benzyl Alcohol Synthesis

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Standard Reference Text).
    • "Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols" (Context on avoiding deoxygenation). J. Org.[4] Chem. 2024.[4]

  • Target Molecule Data

    • (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS 1039311-97-1).[5] Sigma-Aldrich Product Database.

  • General Protocol for Electron-Rich Benzaldehydes

    • "Asymmetric transfer hydrogenation of benzaldehydes."[6][7] Org.[3][4][8] Lett. 2000.

Sources

Application Notes and Protocols for the Functionalization of the Propoxy Group in Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of the Propoxy Moiety

In the landscape of medicinal chemistry and organic synthesis, the benzyl alcohol scaffold is a cornerstone for the construction of complex molecular architectures. The propoxy group, while often incorporated for its steric and electronic properties or as a stable protecting group, presents a unique opportunity for late-stage functionalization, enabling the diversification of lead compounds and the exploration of structure-activity relationships. This guide provides a comprehensive overview of established and cutting-edge techniques to chemically modify the propoxy group on a benzyl alcohol core. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a strategic understanding of how and why these methods are employed. The techniques covered herein are broadly categorized into three strategic approaches: O-Dealkylation (Cleavage) , Oxidative Transformations , and direct C-H Functionalization . Each section is designed to provide the practicing chemist with the foundational knowledge and detailed protocols necessary to implement these strategies in their own research endeavors.

I. O-Dealkylation: Strategic Cleavage of the Propoxy Ether

The cleavage of the C-O bond in the propoxy group is a fundamental transformation that unmasks the parent hydroxyl group, which can then be subjected to further synthetic manipulations. The choice of cleavage reagent is dictated by the overall functional group tolerance of the substrate.

Causality of Reagent Selection in Ether Cleavage

The mechanism of acid-promoted ether cleavage is contingent on the structure of the ether. The reaction is initiated by protonation of the ether oxygen by a strong acid, creating a good leaving group (an alcohol). For a primary alkyl group like n-propyl, the subsequent step is typically an SN2 attack by a nucleophile (e.g., a halide ion) on the less sterically hindered carbon.[1][2] However, the benzylic position is also susceptible to cleavage via an SN1-type mechanism due to the stability of the resulting benzyl carbocation.

Lewis acids, such as boron tribromide (BBr₃), are particularly effective for cleaving aryl ethers and are also widely used for alkyl ethers. The reaction begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[3][4] For primary alkyl ethers, a bromide ion can then act as a nucleophile in an SN2-like fashion.[4]

Workflow for Ether Cleavage

cluster_cleavage Ether Cleavage Workflow start Propoxy Benzyl Alcohol Derivative reagent Select Cleavage Reagent (e.g., BBr₃, HBr, BCl₃) start->reagent reaction Reaction under Inert Atmosphere (e.g., N₂, Ar) reagent->reaction workup Aqueous Workup/ Quenching reaction->workup purification Purification (Chromatography) workup->purification product Depropoxylated Benzyl Alcohol purification->product

Caption: General workflow for the depropoxylation of a benzyl alcohol derivative.

Application Data: Comparison of Ether Cleavage Reagents
ReagentTypical ConditionsAdvantagesLimitations
BBr₃ CH₂Cl₂, -78 °C to rtHighly effective for a wide range of ethers, including aryl ethers.Moisture sensitive, can affect other Lewis basic functional groups.
HBr Acetic acid, refluxCost-effective.Harsh conditions, may not be suitable for sensitive substrates.
BCl₃·SMe₂ CH₂Cl₂, 0 °C to rtMilder than BBr₃, good for selective debenzylation.May be less reactive for certain alkyl ethers.
Protocol 1: O-Depropylation using Boron Tribromide (BBr₃)

This protocol is adapted from established procedures for the cleavage of alkyl aryl ethers.[5][6]

Materials:

  • Propoxy benzyl alcohol derivative

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen or argon line.

Procedure:

  • Dissolve the propoxy benzyl alcohol derivative (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ (1.0 M solution in DCM, 2.2 equiv) dropwise via syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the deprotected benzyl alcohol.

II. Oxidative Functionalization of the Propoxy Group

Oxidative methods can transform the propoxy group into more versatile functionalities, such as esters. This approach directly modifies the ether linkage, offering a distinct synthetic route compared to cleavage and subsequent refunctionalization.

Mechanistic Insights into Ether Oxidation

The oxidation of benzyl ethers to their corresponding esters can be achieved using various catalytic systems. For instance, copper-catalyzed oxidations in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) are thought to proceed via a radical mechanism.[7][8] The catalyst facilitates the abstraction of a benzylic hydrogen atom from the ether, generating a benzylic radical. This radical can then react with an oxygen source to form a peroxide intermediate, which subsequently rearranges to the ester product.

cluster_oxidation Oxidative Esterification Mechanism start Propoxy Benzyl Alcohol h_abstraction Benzylic H-atom Abstraction start->h_abstraction catalyst Catalyst (e.g., Cu₂O/C₃N₄) catalyst->h_abstraction oxidant Oxidant (e.g., TBHP, O₂) oxidant->h_abstraction radical Benzylic Radical Intermediate h_abstraction->radical oxygenation Oxygenation radical->oxygenation peroxide Peroxide Intermediate oxygenation->peroxide rearrangement Rearrangement peroxide->rearrangement product Propyl Benzoate Derivative rearrangement->product

Caption: A plausible mechanistic pathway for the catalytic oxidation of a propoxy benzyl ether to a propyl benzoate.

Application Data: Catalytic Systems for Benzyl Ether Oxidation
Catalyst SystemOxidant(s)Typical ConditionsYield RangeReference
Cu₂O/C₃N₄ TBHP, O₂ (air)Acetone, rt, 18 h75-97%[7][8]
MnOx-N@C TBHPNeat, 60 °C, 24 hGood to excellent[7]
Eosin Y/TiO₂ O₂ (air)Light irradiationGood to excellent[7]
Protocol 2: Copper-Catalyzed Oxidative Esterification of a Propoxy Benzyl Ether

This protocol is based on the work of Gao et al. for the selective oxidation of benzyl ethers.[7][8]

Materials:

  • Propoxy benzyl alcohol derivative

  • Cu₂O/C₃N₄ catalyst

  • tert-Butyl hydroperoxide (TBHP), 70 wt.% in H₂O

  • Acetone

  • Schlenk tube, magnetic stirrer, air balloon.

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the Cu₂O/C₃N₄ catalyst (10 mol%).

  • Add the propoxy benzyl alcohol derivative (1.0 equiv, e.g., 0.2 mmol).

  • Add acetone (e.g., 1 mL) to the tube.

  • Add TBHP (1.5 equiv, e.g., 0.3 mmol) to the reaction mixture.

  • Attach an air balloon to the Schlenk tube and stir the mixture at room temperature for 18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to yield the corresponding propyl benzoate derivative.

III. Direct C-H Functionalization of the Propoxy Group

Directly converting a C-H bond on the propyl chain into a C-C or C-heteroatom bond represents the most atom-economical approach to functionalization. Recent advances in photoredox and photocatalysis have enabled the selective functionalization of C-H bonds alpha to the ether oxygen.[9][10][11][12]

The Logic of Photoredox-Mediated C-H Functionalization

These reactions often proceed through the generation of a radical intermediate. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process.[13] In the context of ethers, this can lead to the formation of a radical cation. Subsequent deprotonation at the α-position generates a nucleophilic α-alkoxy radical. This radical can then be intercepted by a suitable coupling partner, such as an electron-deficient arene, in a Minisci-type reaction to form a new C-C bond.[9][10] Alternatively, a hydrogen atom transfer (HAT) mechanism can be employed where a photo-generated radical abstracts a hydrogen atom from the α-position of the ether to form the key α-alkoxy radical.[11][12]

Workflow for Photocatalytic C-H Arylation

cluster_ch_func Photocatalytic C-H Arylation Workflow start Propoxy Benzyl Alcohol reagents Add Photocatalyst, Thiol Catalyst (HAT), Aryl Halide, Base start->reagents reaction Irradiate with Visible Light under Inert Atmosphere reagents->reaction workup Solvent Removal reaction->workup purification Purification (Chromatography) workup->purification product α-Arylated Propoxy Benzyl Alcohol purification->product

Caption: General workflow for the photocatalytic α-C-H arylation of a propoxy benzyl ether.

Application Data: Photocatalytic C-H Functionalization of Ethers
Reaction TypeCatalyst SystemCoupling PartnerTypical ConditionsYield RangeReference
α-Arylation Ir(ppy)₃, Thiol (HAT catalyst)Aryl nitrileMeCN, K₂HPO₄, visible light61-80%[11][12]
α-Arylation Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆HeteroareneTFA, MeCN, visible lightGood to excellent[9][10]
α-Amination Ir{[dF(CF₃)ppy]₂dtbbpy}BArF₄, CuBArF₄, LigandImidatePentane:Et₂O, visible light, rt49-99%[14]
Protocol 3: Photocatalytic α-C-H Arylation of a Propoxy Benzyl Ether

This protocol is an adaptation of the method developed by MacMillan and co-workers for the direct arylation of benzylic ethers.[11][12]

Materials:

  • Propoxy benzyl alcohol derivative

  • Aryl nitrile (e.g., 1,4-dicyanobenzene)

  • fac-Ir(ppy)₃ (photocatalyst)

  • Thiol catalyst (e.g., methyl 2-mercaptoacetate)

  • Potassium phosphate, dibasic (K₂HPO₄)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk tube or vial with a screw cap, magnetic stirrer, and a visible light source (e.g., blue LED lamp).

Procedure:

  • In a glovebox, add the propoxy benzyl alcohol derivative (1.0 equiv), aryl nitrile (1.5 equiv), fac-Ir(ppy)₃ (1-2 mol%), thiol catalyst (10-20 mol%), and K₂HPO₄ (2.0 equiv) to a Schlenk tube or vial.

  • Add anhydrous MeCN to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vessel, remove it from the glovebox, and place it in front of a blue LED lamp with stirring. Ensure the reaction is cooled with a fan to maintain room temperature.

  • Irradiate the reaction mixture for 24-48 hours, or until TLC indicates consumption of the starting material.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the α-arylated product.

Conclusion and Future Outlook

The functionalization of the propoxy group in benzyl alcohols offers a powerful platform for molecular diversification. The choice between O-dealkylation, oxidation, or direct C-H functionalization depends on the synthetic goal and the molecular context. While cleavage and oxidation represent robust and well-established strategies, the advent of photocatalytic C-H functionalization provides an exciting and highly efficient avenue for late-stage modification with unparalleled atom economy. As the field of catalysis continues to evolve, we can anticipate the development of even more selective and versatile methods for transforming seemingly inert alkyl ether chains into valuable synthetic handles.

References

  • Gao, Y. et al. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Advances. [Link][7][8]

  • Purdue University Graduate School. (2021). GREENER PHOTOREDOX-CATALYZED PHOSPHONATIONS OF ARYL HALIDES. [Link]

  • Gao, Y. et al. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP. RSC Publishing. [Link]

  • Jin, J., & MacMillan, D. W. C. (2015). Direct α-arylation of ethers through the combination of photoredox-mediated C-H functionalization and the Minisci reaction. Angewandte Chemie International Edition, 54(5), 1565–1569. [Link][9]

  • Jin, J., & MacMillan, D. W. C. (2015). Direct α-arylation of ethers through the combination of photoredox-mediated C-H functionalization and the Minisci reaction. Angewandte Chemie International Edition in English, 54(5), 1565–1569. [Link][9][10]

  • Twilton, J. et al. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. [Link][13]

  • DiRocco, D. A. et al. (2014). A General Strategy for Organocatalytic Activation of C−H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Journal of the American Chemical Society, 136(2), 626–629. [Link][11]

  • Gao, Y. et al. (2025). Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidant. RSC Advances. [Link]

  • Unknown Author. (n.d.). Oxidization of benzyl ethers to form esters. ResearchGate. [Link]

  • DiRocco, D. A. et al. (2014). A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. PubMed Central. [Link][12]

  • de la Torre, A. et al. (2022). Visible Light‐Enhanced C−H Amination of Cyclic Ethers with Iminoiodinanes. Advanced Synthesis & Catalysis. [Link]

  • Choi, G. J. et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central. [Link][14]

  • Unknown Author. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • Reddy, S. M. et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers, pro... | Study Prep. Pearson+. [Link][1]

  • Kosak, T. M. et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central. [Link][3]

  • Unknown Author. (n.d.). Photoredox‐catalyzed α‐arylation of benzyl ethers with aromatic nitriles using thiol as HAT catalyst.. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link][5]

  • Unknown Author. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.
  • Unknown Author. (n.d.). Introduction to Homogenous Catalysis with Ruthenium-Catalyzed Oxidation of Alcohols: An Experiment for Undergraduate Advanced In. DigitalCommons@Fairfield. [Link]

  • Ranu, B. C., & Bhara, S. (n.d.). DEALKYLATION OF ETHERS. A REVIEW. Unknown Source. [Link][6]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • McOmie, J. F. W. (n.d.). Boron Tribromide. ResearchGate. [Link][4]

  • DiRocco, D. A. et al. (2014). A general strategy for organocatalytic activation of C-H bonds via photoredox catalysis: direct arylation of benzylic ethers. PubMed. [Link]

  • ResearchGate. (2016). Easy Ether cleavage. ResearchGate. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link][2]

  • Unknown Author. (n.d.). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes. Unknown Source. [Link]

  • Kosak, T. M. et al. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). O-Dealkylation. Wordpress. [Link]

  • Unknown Author. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Who we serve. [Link]

  • Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. [Link]

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Application Note AP-CHEM-07B: Solvent Selection for Reactions Involving (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3,5-Dimethyl-4-propoxyphenyl)methanol is a substituted benzylic alcohol with significant potential as a building block in pharmaceutical and fine chemical synthesis. Its reactivity is dictated by the hydroxyl group, the aromatic ring, and the steric and electronic influence of its substituents. The success of any synthetic transformation involving this molecule—be it oxidation, esterification, or etherification—is critically dependent on the rational selection of the reaction solvent. This guide provides a detailed framework for choosing the optimal solvent system, explaining the causal relationships between solvent properties and reaction outcomes. We present field-proven insights, detailed protocols for key transformations, and a logical framework for solvent screening to maximize yield, selectivity, and process efficiency.

Introduction: The Central Role of the Solvent

In synthetic organic chemistry, the solvent is not merely an inert medium but an active participant that can profoundly influence reaction kinetics, equilibria, and mechanistic pathways. For a molecule like (3,5-Dimethyl-4-propoxyphenyl)methanol, the choice of solvent is paramount. The electron-donating nature of the two methyl and one propoxy group activates the aromatic ring and influences the stability of potential cationic intermediates. The benzylic hydroxyl group can act as a nucleophile, a leaving group, or a site for oxidation. The solvent must be chosen to favor the desired transformation while suppressing unwanted side reactions. This document serves as a comprehensive guide to navigating these complexities.

Physicochemical Profile of (3,5-Dimethyl-4-propoxyphenyl)methanol

Understanding the substrate's properties is the first step in rational solvent selection. While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on analogous compounds.

(3,5-Dimethyl-4-propoxyphenyl)methanol - CAS: 1039311-97-1

Key Structural Features:

  • Benzylic Alcohol: Prone to oxidation and substitution reactions, potentially via carbocationic intermediates stabilized by the electron-rich ring.

  • Electron-Rich Phenyl Ring: The 4-propoxy and 3,5-dimethyl groups are electron-donating, which increases the nucleophilicity of the ring and stabilizes adjacent positive charges.

  • Moderate Polarity: The presence of the hydroxyl group imparts polarity, but the overall molecule has significant nonpolar character due to the C12 hydrocarbon backbone.

Table 1: Estimated Physicochemical Properties and Solubility Profile

PropertyEstimated Value / ProfileImplication for Solvent Selection
Molecular Formula C₁₂H₁₈O₂-
Molecular Weight 194.27 g/mol -
Polarity Moderately polarLikely soluble in a broad range of solvents, from moderately nonpolar (e.g., Dichloromethane, THF) to polar aprotic (e.g., DMF, Acetone) and polar protic (e.g., Ethanol, Methanol). Poor solubility expected in alkanes.
Hydrogen Bonding Acts as a hydrogen bond donor (via -OH) and acceptor (via -OH and ether oxygen).Protic solvents can solvate the hydroxyl group, potentially hindering its nucleophilicity. Aprotic solvents are preferred for reactions where the alcohol must act as a strong nucleophile.
Boiling Point Estimated >250 °CAllows for a wide range of reaction temperatures without substrate evaporation.

Logical Framework for Solvent Selection

The optimal solvent is dictated by the reaction mechanism. The following decision tree provides a logical starting point for selecting a solvent class based on the intended transformation.

Solvent_Selection_Logic start Select Desired Reaction oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification ox_mech Mechanism? (e.g., radical, ionic) oxidation->ox_mech est_type Reaction Type? esterification->est_type eth_type Reaction Type? etherification->eth_type ox_polar_aprotic Polar Aprotic (DCM, MeCN, EtOAc) - Solubilizes substrate & oxidant - Minimizes side reactions ox_mech->ox_polar_aprotic Ionic ox_nonpolar Nonpolar (Toluene, Hexane) - For specific oxidants (e.g., MnO2) - Can improve selectivity ox_mech->ox_nonpolar Radical/Surface fischer Fischer Esterification (Acid-catalyzed) est_type->fischer Equilibrium steglich Coupling Agent-Mediated (e.g., DCC/EDC) est_type->steglich Activated fischer_solvent Excess Alcohol as Solvent - Drives equilibrium forward fischer->fischer_solvent steglich_solvent Polar Aprotic (DCM, THF, DMF) - Solubilizes reagents - Prevents side reactions with H-bond donors steglich->steglich_solvent williamson Williamson Synthesis (SN2) eth_type->williamson Base-mediated acid_cat Acid-Catalyzed Dehydration eth_type->acid_cat Acid-mediated williamson_solvent Polar Aprotic (DMF, DMSO, THF) - Solvates cation, leaves anion bare - Accelerates SN2 rate williamson->williamson_solvent acid_cat_solvent Non-coordinating / High-boiling (Toluene, Propylene Carbonate) - Allows water removal - 'Green' options available acid_cat->acid_cat_solvent

Caption: Logical decision tree for initial solvent class selection.

Application & Protocols: Key Transformations

Oxidation to (3,5-Dimethyl-4-propoxyphenyl)benzaldehyde

The selective oxidation of a primary benzylic alcohol to an aldehyde is a cornerstone transformation. Over-oxidation to the carboxylic acid is the primary side reaction to control. The choice of solvent is critical for modulating the oxidant's reactivity and ensuring high selectivity.

Causality Behind Solvent Choice:

  • Nonpolar Solvents (e.g., Dichloromethane - DCM, Toluene): These are excellent choices for many common oxidants like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂). DCM effectively solubilizes the starting material and the intermediate aldehyde, preventing over-oxidation by physically removing the product from a solid-phase oxidant (like MnO₂). The insolubility of MnO₂ in all solvents means the reaction occurs on the reagent's surface, making it highly selective for activated allylic and benzylic alcohols.[1]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Often used for catalytic oxidation systems (e.g., TEMPO-based). These solvents must effectively dissolve the substrate, catalyst, and co-oxidant without interfering with the catalytic cycle.

  • Solvent-Free Conditions: For certain catalytic systems, particularly with solid-supported catalysts, running the reaction neat (solvent-free) can be a green and efficient alternative.[2] However, this requires careful temperature control to manage viscosity and exotherms.

Table 2: Solvent Comparison for Oxidation of Benzylic Alcohols

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantagesRecommended For
Dichloromethane (DCM)3.1[3]40Excellent solubility for substrate and many oxidants; volatile for easy removal.Environmental concerns; relatively low boiling point limits temperature range.PCC, PDC, DMP, MnO₂
Toluene2.4[4]111Higher boiling point allows for increased reaction rates; can azeotropically remove water.Can be difficult to remove; potential for side reactions at high temperatures.MnO₂, some catalytic systems
Acetonitrile (MeCN)5.8[4]82Polar, aprotic; good for electrochemical and some catalytic oxidations.[5]Can be challenging to remove completely; hygroscopic.TEMPO, Electrochemical
Ethyl Acetate (EtOAc)4.4[4]77"Greener" alternative to DCM; good solubility profile; easily removed.Can undergo hydrolysis with acidic/basic reagents.Swern, TEMPO

Protocol 4.1.1: Selective Oxidation using Activated Manganese(IV) Oxide

This protocol is a self-validating system because the heterogeneity of the reaction (solid MnO₂ in liquid) and the oxidant's high selectivity for benzylic alcohols inherently minimize over-oxidation and other side reactions.[1]

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3,5-Dimethyl-4-propoxyphenyl)methanol (1.0 g, 5.15 mmol).

  • Solvent Addition: Add 50 mL of dichloromethane (DCM). Stir until the substrate is fully dissolved.

  • Oxidant Addition: Add activated Manganese(IV) Oxide (MnO₂, 10 eq, 4.48 g, 51.5 mmol) portion-wise over 5 minutes. Note: Use a large excess of MnO₂ as its activity can vary.

  • Reaction Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, sampling the supernatant every hour. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

    • Wash the Celite® pad with additional DCM (3 x 20 mL) to recover all the product.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Esterification with Acetic Acid (Fischer Esterification)

Fischer esterification is an acid-catalyzed equilibrium-driven process. The choice of "solvent" is strategic: using one of the reactants in large excess is a classic method to drive the equilibrium towards the product side, according to Le Châtelier's principle.[6]

Causality Behind Solvent Choice:

  • Excess Alcohol as Solvent: For converting a carboxylic acid to its ester, using the corresponding alcohol as the solvent is the most common and effective strategy.[6]

  • Non-participating, High-Boiling Solvents (e.g., Toluene, Cyclohexane): When using stoichiometric amounts of both the alcohol and the acid, a solvent that can azeotropically remove the water byproduct is necessary. A Dean-Stark apparatus is used in conjunction with these solvents to physically remove water from the reaction, thereby driving the equilibrium forward.

Protocol 4.2.1: Synthesis of (3,5-Dimethyl-4-propoxyphenyl)methyl acetate

This protocol leverages the alcohol reactant as the solvent/reagent, a cost-effective and efficient approach.

  • Reagent Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine (3,5-Dimethyl-4-propoxyphenyl)methanol (1.0 g, 5.15 mmol) and glacial acetic acid (10 mL, ~175 mmol, large excess).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid (H₂SO₄) as the catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) with gentle stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol spot is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the excess acetic and sulfuric acids, followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash chromatography if necessary.

Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide. The solvent choice is perhaps more critical here than in any other reaction discussed.

Causality Behind Solvent Choice:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are essential for SN2 reactions. They possess strong dipoles that effectively solvate the counter-ion of the base (e.g., Na⁺ or K⁺), leaving the alkoxide nucleophile "bare" and highly reactive. They do not engage in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.[7] The choice between THF, DMF, or DMSO often depends on the required reaction temperature and the reactivity of the electrophile.

Williamson_Ether_Synthesis_Workflow step1 Step 1: Substrate & Solvent Dissolve (3,5-Dimethyl-4-propoxyphenyl)methanol in anhydrous DMF or THF. step2 Step 2: Deprotonation Add strong base (e.g., NaH) at 0 °C to form the alkoxide. step1->step2 step3 Step 3: Nucleophilic Attack Add alkyl halide (e.g., CH₃I) and allow to warm to RT. step2->step3 step4 Step 4: Monitoring Monitor disappearance of starting material by TLC. step3->step4 step5 Step 5: Quench & Work-up Carefully quench with water/NH₄Cl, extract with nonpolar solvent. step4->step5 step6 Step 6: Purification Purify by column chromatography. step5->step6

Caption: Standard workflow for Williamson Ether Synthesis.

Protocol 4.3.1: Synthesis of 1-(Methoxymethyl)-3,5-dimethyl-4-propoxybenzene

  • Inert Atmosphere: Set up an oven-dried 100 mL three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve (3,5-Dimethyl-4-propoxyphenyl)methanol (1.0 g, 5.15 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 227 mg, 5.67 mmol) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add iodomethane (CH₃I, 1.2 eq, 0.38 mL, 6.18 mmol) dropwise via syringe.

  • Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring & Quench: Monitor by TLC. Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of water.

    • Extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify by flash column chromatography to yield the desired ether.

References

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025). Journal of Materials Chemistry A.

  • Solvent effect on the oxidation of benzyl alcohol by TPSD at 298 K. (2018). ResearchGate.

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega.

  • Esterification in ionic liquids: the influence of solvent basicity. (n.d.). Imperial College London Spiral Repository.

  • Method for etherifying a benzyl alcohol, resulting products and applications. (n.d.). Google Patents.

  • Intermolecular etherification of benzyl alcohols with alkanols,... (n.d.). ResearchGate.

  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2021). MDPI.

  • Video: Radical Oxidation of Allylic and Benzylic Alcohols. (n.d.). JoVE.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

  • (3,5-Dimethyl-4-propoxyphenyl)methanol | 1039311-97-1. (n.d.). Sigma-Aldrich.

  • Solvents and Polarity. (n.d.). University of Minnesota - Reichardt.

  • Properties of Common Organic Solvents. (2022). University of Minnesota.

  • Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV. (2004). University of Houston.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize your yield, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: Why is my reaction yield of (3,5-Dimethyl-4-propoxyphenyl)methanol consistently low?

A low yield is a common issue that can stem from several factors, ranging from reagent quality to procedural errors.[1][2] Let's break down the most probable causes and how to address them.

Possible Cause 1: Incomplete Reaction

The reduction of the starting material, 3,5-dimethyl-4-propoxybenzaldehyde, may not be going to completion.

  • Underlying Chemistry: The most common method for this synthesis is the reduction of an aldehyde to a primary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄).[3][4] This reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. If the reducing agent is not active enough or is used in insufficient quantity, a significant amount of the starting aldehyde will remain unreacted.

  • Troubleshooting & Optimization:

    • Verify Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄ reductions, a 1.2 to 1.5 molar equivalent is typically recommended to drive the reaction to completion.[5][6]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. A common mobile phase for this system would be a mixture of ethyl acetate and hexanes. The aldehyde, being more polar than the corresponding alcohol, will have a lower Rf value.

    • Reaction Time and Temperature: While many borohydride reductions are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[6] Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.[7]

Possible Cause 2: Suboptimal Reaction Conditions

The choice of solvent and temperature can significantly impact the reaction rate and yield.

  • Underlying Chemistry: The solvent plays a crucial role in solubilizing the reactants and stabilizing the transition state. Protic solvents like methanol or ethanol are often used for NaBH₄ reductions as they can activate the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack.[6]

  • Troubleshooting & Optimization:

    • Solvent Selection: Methanol and ethanol are generally good choices for this reduction. Tetrahydrofuran (THF) can also be used, especially if solubility is an issue.[6]

    • Temperature Control: For exothermic reactions, adding the reducing agent portion-wise at a controlled temperature (e.g., 0 °C in an ice bath) can prevent side reactions and improve selectivity.

Possible Cause 3: Product Loss During Work-up and Purification

A significant amount of product can be lost during the extraction and purification steps.[1]

  • Underlying Chemistry: The work-up procedure for a NaBH₄ reduction typically involves quenching the excess hydride with a weak acid (like aqueous ammonium chloride) or water, followed by extraction of the alcohol product into an organic solvent.[8] The product, being an alcohol, will have some solubility in water, which can lead to losses during extraction.

  • Troubleshooting & Optimization:

    • Efficient Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous layer.

    • Minimize Transfers: Each transfer of material from one flask to another can result in loss.[9] Rinse glassware with the extraction solvent to recover any residual product.

    • Purification Method: If column chromatography is used for purification, ensure proper selection of the stationary and mobile phases to achieve good separation without significant product loss on the column. For crystalline products, recrystallization from an appropriate solvent system can be a highly effective purification method.[10]

Frequently Asked Questions (FAQs)

Q2: What is the recommended reducing agent for the synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol?

Sodium borohydride (NaBH₄) is the most commonly used and recommended reducing agent for this transformation.[3][4] It is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols while being compatible with a wide range of other functional groups.[11] It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot a small amount of the reaction mixture alongside a spot of the starting aldehyde (3,5-dimethyl-4-propoxybenzaldehyde) as a reference.

    • Elute the plate with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the starting aldehyde has disappeared from the reaction mixture lane. The product, (3,5-Dimethyl-4-propoxyphenyl)methanol, will appear as a new spot with a higher Rf value.

Q4: What are the potential side reactions, and how can they be minimized?

The primary side reaction of concern is the reaction of the reducing agent with the solvent or any moisture present.

  • Reaction with Protic Solvents: Sodium borohydride reacts with protic solvents like methanol and water to produce hydrogen gas. While this is often a slow process, it can consume the reducing agent, necessitating the use of a molar excess.

  • Minimization:

    • Use dry solvents to minimize the reaction of NaBH₄ with water.[2]

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is a concern.

    • Add the NaBH₄ portion-wise to a cooled solution of the aldehyde to control the reaction rate and minimize side reactions.

Q5: What are the best practices for the purification of (3,5-Dimethyl-4-propoxyphenyl)methanol?

The choice of purification method depends on the purity of the crude product and the scale of the reaction.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an excellent method for obtaining highly pure material. A suitable solvent system can be determined through small-scale solubility tests (e.g., ethyl acetate/hexanes).

  • Column Chromatography: For impure oils or solids, silica gel column chromatography is the most effective purification method. A gradient elution with a mixture of ethyl acetate and hexanes will typically provide good separation of the product from any remaining starting material and non-polar impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol via Sodium Borohydride Reduction

This protocol provides a general procedure for the reduction of 3,5-dimethyl-4-propoxybenzaldehyde.

Materials:

  • 3,5-dimethyl-4-propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-dimethyl-4-propoxybenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,5-Dimethyl-4-propoxyphenyl)methanol.

  • Purify the crude product by recrystallization or silica gel column chromatography as needed.

Table 1: Troubleshooting Summary for Low Reaction Yield
Potential Issue Recommended Action Rationale
Incomplete ReactionIncrease molar equivalents of NaBH₄ (to 1.5 eq).Ensures sufficient hydride is available to drive the reaction to completion.
Extend reaction time and monitor by TLC.Allows for slower reactions to reach completion.
Suboptimal ConditionsUse dry methanol or ethanol as the solvent.Protic solvents can activate the carbonyl group.
Control temperature during NaBH₄ addition (0 °C).Minimizes side reactions and controls exothermicity.
Product Loss in Work-upPerform multiple extractions (≥3) with ethyl acetate.Maximizes recovery of the alcohol from the aqueous phase.
Rinse all glassware with the extraction solvent.Recovers product adhering to glass surfaces.[1]

Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aldehyde in MeOH B 2. Cool to 0 °C A->B C 3. Add NaBH4 portion-wise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with aq. NH4Cl D->E F 6. Remove MeOH (Rotovap) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine G->H I 9. Dry over Na2SO4 H->I J 10. Concentrate I->J K 11. Column Chromatography or Recrystallization J->K L Final Product: (3,5-Dimethyl-4-propoxyphenyl)methanol K->L

Caption: Workflow for the synthesis of (3,5-Dimethyl-4-propoxyphenyl)methanol.

Reaction Mechanism Diagram

G cluster_0 Reduction of 3,5-dimethyl-4-propoxybenzaldehyde Aldehyde Alcohol Aldehyde->Alcohol 1. NaBH4 2. Work-up NaBH4 NaBH4 MeOH_H2O MeOH / H2O Work-up

Caption: Reduction of the aldehyde to the corresponding primary alcohol.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Online]. Available: [Link]

  • ResearchGate. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Online]. Available: [Link]

  • Quora. What could be the reason for getting a very low yield in organic chemistry? [Online]. Available: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Online]. Available: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Online]. Available: [Link]

  • Oreate AI Blog. The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. [Online]. Available: [Link]

  • MIT Open Access Articles. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. [Online]. Available: [Link]

  • Reddit. Common ways to lose product and reduce yield? [Online]. Available: [Link]

  • Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Online]. Available: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Online]. Available: [Link]

  • Unacademy. Preparation of Alcohols- From haloalkanes From carbonyl compounds. [Online]. Available: [Link]

  • Sciencemadness Discussion Board. Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Online]. Available: [Link]

  • ResearchGate. A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Online]. Available: [Link]

  • The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. [Online]. Available: [Link]

  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Online]. Available: [Link]

  • Google Patents. Process for purifying methanol by distillation. [Online].
  • ResearchGate. A very practical and selective method for PMB protection of alcohols. [Online]. Available: [Link]

  • LUTPub. Purification and repossession of methanol in a polymer synthesis process by fractional distilling. [Online]. Available: [Link]

  • Quick Company. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Online]. Available: [Link]

  • PrepChem.com. Preparation of diphenylmethanol. [Online]. Available: [Link]

  • PMC. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. [Online]. Available: [Link]

  • PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. [Online]. Available: [Link]

  • CHAPTER 8 - REACTION EXAMPLES. [Online]. Available: [Link]

Sources

Technical Support Center: Separation of (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: (3,5-Dimethyl-4-propoxyphenyl)methanol CAS: 1039311-97-1 Class: Substituted Benzyl Alcohol / Lignin Model Compound

This guide addresses the purification of (3,5-Dimethyl-4-propoxyphenyl)methanol from its common synthetic precursors. The two most prevalent synthetic routes generate distinct impurity profiles:

  • Reduction Route: Reduction of 3,5-dimethyl-4-propoxybenzaldehyde. (Impurity: Unreacted Aldehyde).

  • Alkylation Route: Propylation of 3,5-dimethyl-4-hydroxybenzyl alcohol. (Impurity: Unreacted Phenol).

The target molecule possesses a primary hydroxyl group (polar) and a lipophilic core (aromatic ring + propyl chain). This duality makes it amenable to normal-phase chromatography, but solubility issues in non-polar solvents can complicate crystallization.

Diagnostic Workflow

Before selecting a protocol, identify your primary impurity profile using Thin Layer Chromatography (TLC).

G Start Crude Mixture Analysis (TLC) ImpurityCheck Identify Major Impurity Start->ImpurityCheck Aldehyde Unreacted Aldehyde (Less Polar, UV Active) ImpurityCheck->Aldehyde Reduction Route Phenol Unreacted Phenol (Acidic, Polar) ImpurityCheck->Phenol Alkylation Route Salts Inorganic Salts (Borates/Aluminum) ImpurityCheck->Salts Post-Reaction MethodA Protocol A: Flash Chromatography (Hexane/EtOAc) Aldehyde->MethodA MethodB Protocol B: Base Wash Extraction (NaOH) Phenol->MethodB MethodC Protocol C: Aqueous Workup + Filtration Salts->MethodC MethodB->MethodA Final Polish MethodC->MethodA If purity < 95%

Figure 1: Decision matrix for selecting the appropriate purification method based on the synthetic route and observed impurities.

Detailed Purification Protocols

Protocol A: Flash Column Chromatography (The Gold Standard)

Best for: Removing unreacted aldehyde (reduction route) and non-polar side products.

The Challenge: The target alcohol and the starting aldehyde have similar polarities. The aldehyde is slightly less polar (higher


), but the 3,5-dimethyl substitution can cause "streaking" or band broadening.

Step-by-Step Methodology:

  • TLC Optimization:

    • Stationary Phase: Silica Gel 60 (

      
      ).
      
    • Mobile Phase: Start with 10% Ethyl Acetate (EtOAc) in Hexanes.

    • Target

      
      :  Adjust polarity until the product alcohol has an 
      
      
      
      of ~0.3 and the aldehyde impurity is ~0.5.
    • Visualization: Use UV (254 nm) for the aromatic ring. Confirm alcohol functionality with Anisaldehyde Stain (requires heating; alcohol turns violet/blue).

  • Column Preparation:

    • Loading: Dissolve crude oil in a minimum amount of Dichloromethane (DCM). If the crude is viscous, use the "dry load" technique: mix with silica (1:2 ratio), evaporate solvent, and load the powder.

    • Gradient: Run a step gradient.

      • Volume 1-3: 5% EtOAc/Hexane (Elutes non-polar impurities).

      • Volume 4-10: 15-20% EtOAc/Hexane (Elutes product).

  • Fraction Collection:

    • Collect small fractions (10-15 mL for a 5g scale).

    • Critical Check: Do not combine "mixed" fractions. The leading edge of the alcohol peak often overlaps with the tail of the aldehyde peak.

Data Summary: Typical Elution Profile

CompoundPolarityApprox

(20% EtOAc/Hex)
Elution Order
Precursor (Aldehyde) Moderate0.551st
Target (Alcohol) High0.322nd
Over-reduced (Alkane) Low0.90(Wash through)
Protocol B: Selective Scavenging (Chemical Cleanup)

Best for: Removing trace aldehyde (<5%) without running a full column.

If chromatography is difficult due to scale, use a chemical scavenger to immobilize the unreacted aldehyde.

  • Reagent: Polymer-supported Bisulfite (e.g., Amberlyst A-26 HSO3 form) or simple Sodium Bisulfite wash.

    • Note: The 3,5-dimethyl steric bulk hinders standard bisulfite adduct formation. Polymer-supported hydrazines are more effective for sterically crowded aldehydes.

  • Procedure:

    • Dissolve crude mixture in DCM or THF.

    • Add Polymer-Supported Hydrazine (3-5 equivalents relative to the impurity).

    • Stir gently at room temperature for 4 hours.

    • Filter the mixture.[1][2] The aldehyde remains bound to the solid polymer; the filtrate contains your pure alcohol.

  • Validation: Run TLC on the filtrate. The top spot (aldehyde) should be absent.

Protocol C: Crystallization (Final Polish)

Best for: High-purity requirements (>98%) after chromatography.

(3,5-Dimethyl-4-propoxyphenyl)methanol is typically a solid (MP ~60-70°C range based on analogues).

  • Solvent System: Hexane/Ethyl Acetate or Hexane/Toluene.

  • Method:

    • Dissolve the semi-pure solid in hot EtOAc (minimum volume).

    • Add hot Hexane dropwise until persistent cloudiness appears.

    • Add 1-2 drops of EtOAc to clear the solution.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Troubleshooting "Oiling Out":

    • If the product separates as an oil, re-heat and add a "seed crystal" if available.

    • Alternatively, scratch the glass side of the flask with a glass rod to induce nucleation.

Troubleshooting & FAQs

Q1: My product is "oiling out" during crystallization. What is happening? A: This is common for alkyl-benzyl alcohols. The propyl chain adds lipophilicity that competes with the crystal lattice energy.

  • Fix: Your solution is likely too concentrated or contains residual solvent like DCM. Evaporate to absolute dryness (high vacuum for 2 hours) to remove solvent traces, then try a single-solvent recrystallization from Methyl tert-butyl ether (MTBE) or Heptane .

Q2: I see a "ghost spot" on TLC that trails the product. Is it decomposition? A: Likely not. Benzyl alcohols can hydrogen bond to the silica, causing tailing.

  • Fix: Add 1% Triethylamine (TEA) to your chromatography mobile phase. This neutralizes the acidic sites on the silica gel and sharpens the peak shape.

Q3: Can I use vacuum distillation? A: Use caution. Benzyl alcohols are thermally sensitive and can undergo self-etherification or dehydration at high temperatures.

  • Guideline: Only distill if you have a high-vacuum setup (<0.5 mmHg). The boiling point will be >150°C at standard pressure, which risks decomposition. Kugelrohr distillation is preferred for small scales.

Q4: How do I remove the reducing agent (Boron salts) before the column? A: Boron salts can clog columns and degrade the product.

  • Protocol: Quench the reduction reaction with saturated Ammonium Chloride (NH4Cl) . Stir for 30 minutes until two clear layers form. Extract with EtOAc, then wash the organic layer with 10% Tartaric Acid or Rochelle's Salt solution. This solubilizes aluminum/boron species into the aqueous phase.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for benzyl alcohol purification and functional group interconversion).
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.

  • Sigma-Aldrich. (3,5-Dimethyl-4-propoxyphenyl)methanol Product Entry. (Used for structural verification and CAS correlation).

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted benzyl alcohols. (General physical property benchmarks for dimethylbenzyl alcohols).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Solubilization Strategies for (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

The Challenge: (3,5-Dimethyl-4-propoxyphenyl)methanol presents a classic "brick-dust" solubility profile in aqueous media.[1] While the parent compound (benzyl alcohol) is moderately soluble (~40 mg/mL), the addition of two methyl groups and a propoxy chain drastically increases lipophilicity (LogP estimated > 3.0), rendering it practically insoluble in pure water.

Critical Structural Insight: Users often attempt pH adjustment to solubilize this compound, assuming it is phenolic.[1] This is incorrect. The oxygen at position 4 is ether-linked (propoxy), and the functional group at position 1 is a primary alcohol (methanol).[1] Neither group is ionizable within the physiological pH range (2–10). pH adjustment will not improve solubility and may degrade the compound.

PropertyValue / CharacteristicImplication
Core Structure Benzyl AlcoholH-bond donor/acceptor (weak hydrophilicity)
Substituents 3,5-Dimethyl + 4-PropoxyHigh Lipophilicity (Dominant factor)
pKa > 15 (Neutral)Do not use pH adjustment.
Solubility Class BCS Class II equivalentHigh Permeability, Low Solubility
Best Solvents DMSO, Ethanol, DMFPrepare concentrated stocks here.[1]

Decision Matrix: Selecting Your Solubilization Strategy

Do not guess. Follow this logic flow to select the method compatible with your specific assay.

SolubilityDecisionTree Start Start: Define Assay Type CellBased Cell/Tissue Culture Start->CellBased CellFree Enzymatic / Cell-Free Start->CellFree InVivo In Vivo (Animal) Start->InVivo DMSO_Check Can cells tolerate 0.1% - 0.5% DMSO? CellBased->DMSO_Check HighConc High Concentration Required (>100 µM)? CellFree->HighConc Formulation Method D: Lipid/Surfactant Mix (Cremophor/PEG) InVivo->Formulation UseDMSO Method A: DMSO Spike (See Protocol A) DMSO_Check->UseDMSO Yes UseCD Method B: Cyclodextrin Complex (See Protocol B) DMSO_Check->UseCD No (Sensitive Cells) Cosolvent Method A: DMSO/Ethanol up to 5% HighConc->Cosolvent No Surfactant Method C: Tween 80 Micelles HighConc->Surfactant Yes

Figure 1: Strategic Decision Tree for solubilizing (3,5-Dimethyl-4-propoxyphenyl)methanol based on downstream application tolerance.

Protocol A: The "DMSO Spike" (Standard Method)

Context: For most in vitro assays, this is the default. The danger is the "Crash-Out" phenomenon—when a hydrophobic stock hits water, it precipitates faster than it disperses.

The "Sub-Surface" Injection Technique
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., if you need 10 µM, make a 10 mM stock).

    • Validation: Solution must be crystal clear. If cloudy, sonicate at 40°C.[1]

  • Pre-warm Media: Warm your culture media or buffer to 37°C. Cold media accelerates precipitation.[1]

  • Rapid Dispersion:

    • Place the pipette tip sub-surface (immersed) in the stirring media.

    • Eject the DMSO stock quickly while vortexing or stirring the media vigorously.

    • Why? This prevents local regions of high concentration where the compound exceeds its solubility limit and nucleates crystals [1].[2]

Quality Control (The Tyndall Test): Shine a laser pointer or bright focused light through the final solution.

  • Clear beam path: Solution is stable.

  • Scattered beam (foggy): Micro-precipitation occurred.[1] The data will be invalid. Abort and switch to Method B.

Protocol B: Cyclodextrin Complexation (The "Stealth" Method)

Context: When cells are DMSO-sensitive or the compound precipitates in Protocol A. Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a soluble "cage" around the propoxyphenyl tail, masking its hydrophobicity [2].[1]
Experimental Workflow
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or buffer.[1] Filter sterilize (0.22 µm).
    
  • Addition: Add excess (3,5-Dimethyl-4-propoxyphenyl)methanol powder to the vehicle.

  • Equilibration: Shake at 250 RPM for 24–48 hours at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Quantification: Measure the concentration of the supernatant via HPLC-UV. This is your saturated stock solution.

Why this works: The propoxy chain and benzene ring fit into the lipophilic cavity of the


-cyclodextrin (

binding), while the outer hydroxyls of the CD maintain water solubility. This often increases solubility by 100–1000 fold without using toxic solvents [3].

Troubleshooting & FAQs

Q1: I added 1N NaOH to dissolve it, and the solution turned yellow. What happened? A: You likely degraded the molecule. As noted in Section 1, this molecule is not a phenol; it is a benzyl alcohol with an ether tail.[1] It does not have an acidic proton to donate.[1] Strong bases can cause Cannizzaro-type disproportionation or ether cleavage under stress.[1] Discard the sample.

Q2: My cells are dying in the control group. Is it the compound? A: Check your final DMSO concentration. Many primary cells (e.g., neurons, hepatocytes) show stress signaling at DMSO > 0.1%.[1]

  • Diagnostic: Run a "Vehicle Control" (DMSO only).[1] If cells die, switch to Protocol B (Cyclodextrins) .[1]

Q3: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates rapidly, which can change the concentration of your stock over time. DMSO is less volatile (hygroscopic) and generally a better solvent for this class of aromatics. If using ethanol, seal vials tightly and store at -20°C.[1]

Q4: The solution is clear, but my IC50 values are fluctuating wildly. A: You likely have "invisible precipitation" (nanocrystals). The compound is floating as suspension, not solution.

  • Fix: Add a non-ionic surfactant like Tween 80 (0.05%) to your assay buffer to stabilize the dispersion.

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for solubility of benzyl alcohol derivatives). Link[1]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of (3,5-Dimethyl-4-propoxyphenyl)methanol and a Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (3,5-Dimethyl-4-propoxyphenyl)methanol, a substituted benzyl alcohol with potential applications as a versatile chemical intermediate[1]. By comparing its spectral features with those of structurally related alternatives—benzyl alcohol, 4-propoxyphenol, and 2,6-dimethylphenol—we aim to provide a clear framework for spectral interpretation, highlighting the influence of various substituents on proton chemical shifts and coupling patterns.

The Structural Context: (3,5-Dimethyl-4-propoxyphenyl)methanol

(3,5-Dimethyl-4-propoxyphenyl)methanol is a multifunctional molecule featuring a benzyl alcohol moiety, a propyl ether linkage, and a tetrasubstituted aromatic ring. Understanding the electronic and steric interplay of these groups is key to deciphering its 1H NMR spectrum. The propoxy and two methyl groups are electron-donating, which generally leads to increased shielding (an upfield shift) of the aromatic protons.[2] Conversely, the hydroxyl group of the methanol substituent has a more complex influence.

Below is the structure of (3,5-Dimethyl-4-propoxyphenyl)methanol with protons labeled for the subsequent spectral analysis.

Caption: Structure of (3,5-Dimethyl-4-propoxyphenyl)methanol with proton environments labeled (a-g).

Predicted 1H NMR Spectrum of (3,5-Dimethyl-4-propoxyphenyl)methanol

Based on established chemical shift principles and data from analogous structures, the predicted 1H NMR spectrum in a standard solvent like CDCl3 would exhibit the following signals.[3][4]

Proton Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~1.0Triplet (t)3H-O-CH2-CH2-CH3
b~1.8Sextet (sxt)2H-O-CH2-CH2 -CH3
c~2.3Singlet (s)6HAr-CH3
d~3.9Triplet (t)2H-O-CH2 -CH2-CH3
e~4.6Singlet (s)2HAr-CH2 OH
fVariable (~1.5-3.0)Singlet (s, broad)1HAr-CH2OH
g~7.0Singlet (s)2HAr-H

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the known 1H NMR data of benzyl alcohol, 4-propoxyphenol, and 2,6-dimethylphenol. This comparison will illuminate the specific effects of each substituent on the overall spectrum.

Benzyl Alcohol

Benzyl alcohol serves as the foundational structure for our target molecule's benzylic alcohol moiety.

  • Aromatic Protons (C6H5): In benzyl alcohol, these protons typically appear as a complex multiplet between 7.25 and 7.42 ppm.[5] The five aromatic protons have similar chemical environments, leading to overlapping signals.

  • Benzylic Protons (CH2): The two benzylic protons are observed as a singlet around 4.6-4.7 ppm.[6]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and solvent-dependent, often appearing as a broad singlet that can exchange with D2O.[3]

Comparison Insight: The presence of multiple electron-donating groups (two methyl, one propoxy) on the aromatic ring of (3,5-Dimethyl-4-propoxyphenyl)methanol is expected to shield the aromatic protons, shifting them upfield to around 7.0 ppm compared to the 7.25-7.42 ppm range of unsubstituted benzyl alcohol.[2] The benzylic CH2 protons are less affected by ring substitution and should remain in a similar region (~4.6 ppm).

4-Propoxyphenol

This compound allows us to examine the influence of the propoxy group on the aromatic ring in a simpler system.

  • Aromatic Protons (C6H4): The aromatic region will show two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the hydroxyl group will be at a different chemical shift than those ortho to the propoxy group.

  • Propoxy Protons (-OCH2CH2CH3): The propoxy group will give rise to a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.[7][8]

Comparison Insight: The propoxy group signals in (3,5-Dimethyl-4-propoxyphenyl)methanol are predicted to be very similar to those in 4-propoxyphenol. The key difference in the aromatic region is the presence of two methyl groups in our target molecule, which replaces two aromatic protons and simplifies the aromatic signal to a singlet.

2,6-Dimethylphenol

This molecule helps to understand the effect of two methyl groups flanking a hydroxyl group on an aromatic ring.

  • Aromatic Protons (C6H3): The symmetry of this molecule results in two equivalent meta protons and one para proton, leading to a more simplified aromatic spectrum than phenol.

  • Methyl Protons (CH3): The six protons of the two methyl groups will appear as a singlet, typically around 2.2-2.3 ppm.

  • Hydroxyl Proton (OH): The chemical shift will be influenced by the steric hindrance from the adjacent methyl groups.[9]

Comparison Insight: The chemical shift of the two methyl groups in (3,5-Dimethyl-4-propoxyphenyl)methanol is expected to be in a similar region to those in 2,6-dimethylphenol. The steric environment created by these methyl groups in our target molecule is a significant factor in its overall conformation and reactivity.

Summary of Comparative 1H NMR Data

Compound Aromatic Protons (δ, ppm) Benzylic CH2 (δ, ppm) Propoxy Protons (δ, ppm) Methyl Protons (δ, ppm)
(3,5-Dimethyl-4-propoxyphenyl)methanol (Predicted) ~7.0 (s, 2H)~4.6 (s, 2H)~3.9 (t, 2H), ~1.8 (sxt, 2H), ~1.0 (t, 3H)~2.3 (s, 6H)
Benzyl Alcohol 7.25-7.42 (m, 5H)[5]~4.6 (s, 2H)[6]N/AN/A
4-Propoxyphenol Two doubletsN/ASimilar to predictedN/A
2,6-Dimethylphenol MultipletN/AN/A~2.2-2.3 (s, 6H)

Experimental Protocol for 1H NMR Spectroscopy

To ensure high-quality, reproducible data, the following experimental workflow is recommended.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh ~5-10 mg of (3,5-Dimethyl-4-propoxyphenyl)methanol B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire 1H NMR spectrum F->G H Fourier transform the FID G->H I Phase correction H->I J Baseline correction I->J K Integration J->K L Peak picking K->L

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid (3,5-Dimethyl-4-propoxyphenyl)methanol.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3), in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[10][11][12]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[3][4]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

    • Identify the precise chemical shift of each peak ("peak picking").

Conclusion

The 1H NMR spectrum of (3,5-Dimethyl-4-propoxyphenyl)methanol is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integrations of each signal and comparing them to structurally related compounds, a confident structural assignment can be made. The electron-donating propoxy and methyl groups cause a characteristic upfield shift of the aromatic protons, while the benzylic alcohol and propoxy moieties give rise to distinct signals in the aliphatic region. This guide provides a comprehensive framework for interpreting the 1H NMR spectrum of this and similar substituted aromatic compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Pathshala, E. P. G. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

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  • SpectraBase. (n.d.). Phenyl propyl ether - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

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  • Salman, S. R., & Kamounah, F. S. (1993). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601.
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  • ResearchGate. (n.d.). Displays the chemical shift changes (δ) in ppm for 1 H NMR between benzyl alcohol and the natural CD's. Retrieved from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • SpectraBase. (n.d.). Phenyl propyl ether. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, (b) 2-hydroxy-3-menthyloxy-1-(4-methoxyphenyl)- 3-oxopropyl methacrylate (HMOPMA). Retrieved from [Link]

  • PubChem. (n.d.). (3,5-Dimethoxy-4-methylphenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-alpha-methyl-4-propoxybenzeneethanamine. Retrieved from [Link]

  • Angene. (n.d.). The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012).

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the drug product.[1] The compound of interest, (3,5-Dimethyl-4-propoxyphenyl)methanol, a substituted aromatic alcohol, requires a robust and reliable analytical method to ensure its purity profile is well-defined and controlled.

This guide provides an in-depth, comparative analysis of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific API. We will navigate the logical progression from initial analyte characterization to a fully validated method, explaining the scientific rationale behind each decision, comparing viable alternatives, and presenting supporting data. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to analytical method development.

Analyte Characterization and Initial Strategic Decisions

Before any practical method development begins, a thorough understanding of the analyte's physicochemical properties is paramount.[2]

  • Structure and Polarity: (3,5-Dimethyl-4-propoxyphenyl)methanol possesses a non-polar core, comprising a benzene ring substituted with two methyl groups and a propoxy group. The presence of a hydroxyl (methanol) group introduces a polar functional group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) , which separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3][4][5] This mode is used for approximately 75% of all HPLC methods due to its versatility and reproducibility.[3]

  • UV Absorbance: The phenyl ring acts as a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for straightforward detection using a UV or Photodiode Array (PDA) detector, one of the most common detectors in pharmaceutical analysis.[6] A preliminary UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is essential to determine the wavelength of maximum absorbance (λmax), ensuring optimal detection sensitivity. For substituted phenols, this is often in the 270-280 nm range.[7][8]

Based on this initial assessment, our strategy will focus on developing a gradient RP-HPLC method with UV detection.

Part 1: Comparative Method Development and Optimization

Method development is an iterative process of selecting and refining chromatographic conditions to achieve the desired separation.[9] We will compare key parameters to arrive at an optimal starting point.

Stationary Phase (Column) Selection: A Head-to-Head Comparison

The choice of the stationary phase has the most significant impact on separation selectivity.[2] For our non-polar analyte, we will compare three common reversed-phase chemistries.

  • C18 (Octadecylsilane): The industry workhorse, highly hydrophobic, providing strong retention for non-polar compounds through van der Waals interactions.[4][10]

  • C8 (Octylsilane): Moderately hydrophobic, offering less retention than C18. It can be advantageous if the analyte is too strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl: This phase provides a unique separation mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of our analyte, offering alternative selectivity, especially for separating structurally similar aromatic compounds.[11]

Experimental Protocol: Column Screening

  • Columns:

    • Generic C18, 150 x 4.6 mm, 5 µm

    • Generic C8, 150 x 4.6 mm, 5 µm

    • Generic Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 275 nm

  • Sample: (3,5-Dimethyl-4-propoxyphenyl)methanol spiked with a known, structurally similar impurity ("Impurity A").

Table 1: Comparative Data for Stationary Phase Selection

Stationary PhaseAnalyte Retention Time (min)Impurity A Retention Time (min)Resolution (Analyte/Impurity A)Analyte Tailing Factor
C1810.510.11.81.1
C88.27.91.61.2
Phenyl-Hexyl 9.5 8.8 2.5 1.0

Insight: While all columns provided baseline resolution (>1.5), the Phenyl-Hexyl column yielded a significantly higher resolution factor (2.5) and a superior peak shape (Tailing Factor = 1.0). This suggests that the π-π interactions offered by the phenyl stationary phase provide a more effective separation mechanism for the analyte and its related impurity. Therefore, the Phenyl-Hexyl column is selected for further optimization.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The organic modifier in the mobile phase is another critical factor influencing selectivity.[12][13] Acetonitrile and methanol are the most common choices in RP-HPLC.[14]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is aprotic.

  • Methanol (MeOH): Is a protic solvent, capable of hydrogen bonding, which can alter selectivity compared to ACN.[5][11]

Experimental Protocol: Organic Modifier Screening

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A matched gradient designed to elute the main peak at approximately the same time.

  • Other Conditions: As per the column screening protocol.

Table 2: Comparison of Organic Modifiers

Organic ModifierResolution (Analyte/Impurity A)Column Backpressure (psi)Analysis Time (min)
Acetonitrile 2.5 1800 15
Methanol2.1240015

Insight: Acetonitrile provided better resolution and lower system backpressure. While methanol can sometimes enhance selectivity on phenyl phases, in this case, acetonitrile proved superior.[11] We will proceed with an Acetonitrile/Water mobile phase system. The addition of 0.1% formic acid helps to control the pH and improve peak shape, especially for any potentially ionizable impurities.[15]

Optimization Workflow

With the column and mobile phase selected, we can now fine-tune the method by optimizing the gradient, flow rate, and temperature to maximize resolution and minimize run time.

G cluster_start Initial Conditions cluster_optimize Optimization Cycle cluster_evaluate Evaluation cluster_end Final Method Start Phenyl-Hexyl Column ACN/H2O (0.1% FA) Grad Adjust Gradient Slope Start->Grad Flow Optimize Flow Rate Grad->Flow Fine-tune Temp Adjust Temperature Flow->Temp Further Refine Check Resolution > 2.0? Run Time Acceptable? Temp->Check Check->Grad No, Re-evaluate End Optimized Method Check->End Yes

Caption: Workflow for HPLC Method Optimization.

This systematic approach ensures that the final method is robust and efficient, providing the necessary separation in the shortest possible time.

Part 2: Impurity Profiling with Forced Degradation Studies

A crucial requirement for a purity method is that it must be stability-indicating . This means the method must be able to separate the API from any potential degradation products that could form during the product's shelf life.[16] Forced degradation (or stress testing) is the process of subjecting the API to harsh conditions to intentionally generate these degradants.[17][18][19]

Experimental Protocol: Forced Degradation A 1 mg/mL solution of (3,5-Dimethyl-4-propoxyphenyl)methanol was subjected to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[19]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 80°C dry heat for 48 hours.

  • Photolytic: Exposed to ICH-compliant light source (UV/Vis) for 7 days.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_assess Assessment API API Solution (1 mg/mL) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxid Oxidation (H2O2) API->Oxid Therm Thermal API->Therm Photo Photolytic API->Photo HPLC Analyze via Optimized HPLC Method Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Eval Evaluate Peak Purity Assess Resolution of Degradants from API HPLC->Eval

Caption: Workflow for Forced Degradation Studies.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of APIRetention Times of Major Degradants (min)Resolution (API/Nearest Degradant)
Acid Hydrolysis12.5%6.8, 11.23.1
Base Hydrolysis18.2%5.5, 7.12.8
Oxidation9.8%10.82.2
Thermal2.1%No significant degradantsN/A
Photolytic6.5%11.53.5
Unstressed Control<0.1%N/AN/A

Insight: The API showed significant degradation under hydrolytic and oxidative stress. In all stress conditions where degradation occurred, the newly formed impurity peaks were well-resolved from the main API peak (Resolution > 2.0). This, combined with PDA peak purity analysis, confirms the method is stability-indicating and thus suitable for its intended purpose.

Part 3: Method Validation as per ICH Q2(R1) Guidelines

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[20] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21]

Experimental Protocols: Method Validation

  • Specificity: Confirmed by the forced degradation study, showing no interference at the analyte's retention time.

  • Linearity: A series of five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration were prepared and analyzed.

  • Accuracy: Determined by spiking a placebo matrix with the API at three concentration levels (80%, 100%, 120%) in triplicate and calculating the percent recovery.

  • Precision:

    • Repeatability: Six replicate preparations of the API at 100% of the target concentration.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (S/N), where LOD corresponds to S/N ≥ 3 and LOQ to S/N ≥ 10.[22]

  • Robustness: The method was tested by making small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[22][23]

Table 4: Summary of Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriterionObserved ResultStatus
Specificity No co-elution of impurities with the main peak.All degradants resolved with R > 2.0.Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998Pass
Range LOQ to 150% of target concentration0.05% to 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.3%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.68%Pass
Limit of Detection (LOD) S/N ≥ 30.015% (S/N = 3.5)Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05% (S/N = 11.2)Pass
Robustness System suitability parameters met under all varied conditions.All variations resulted in R > 2.0 and %RSD < 2.0%.Pass

Conclusion and Final Recommended Method

The systematic development process, beginning with analyte characterization and proceeding through comparative column and mobile phase screening, has yielded a robust and reliable HPLC method. The subsequent forced degradation and ICH-compliant validation studies confirm that this method is specific, accurate, precise, and stability-indicating for the purity determination of (3,5-Dimethyl-4-propoxyphenyl)methanol.

Final Optimized HPLC Method:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

This method provides a comprehensive solution for quality control and stability testing, ensuring the integrity of (3,5-Dimethyl-4-propoxyphenyl)methanol in a regulated pharmaceutical environment.

References

  • Phenomenex. (2025).
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-dimethyl-4-propoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone technique for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, understanding the fragmentation patterns of a molecule is not merely an academic exercise; it is a critical step in confirming identity, identifying metabolites, and ensuring the purity of pharmaceutical compounds. This guide provides an in-depth analysis of the mass spectrometric fragmentation of 3,5-dimethyl-4-propoxybenzyl alcohol, a substituted benzyl alcohol with potential applications in organic synthesis and medicinal chemistry. By comparing its fragmentation behavior to structurally related analogs, we aim to provide a robust framework for the interpretation of its mass spectral data.

Introduction: The Significance of Fragmentation Analysis

3,5-dimethyl-4-propoxybenzyl alcohol presents a unique combination of structural motifs: a benzyl alcohol core, meta-positioned methyl groups, and a para-propoxy substituent. Each of these features will influence its behavior upon ionization and subsequent fragmentation in a mass spectrometer. A thorough understanding of these fragmentation pathways is paramount for its unambiguous identification in complex matrices. This guide will delve into the expected fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative perspective with simpler, yet related, molecules.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Interrogation

Electron Ionization (EI) subjects molecules to a high-energy electron beam (typically 70 eV), inducing extensive fragmentation and providing a detailed "fingerprint" of the molecule. The resulting mass spectrum is often complex but highly reproducible, making it invaluable for library matching and structural confirmation.

Predicted Fragmentation Pathways of 3,5-dimethyl-4-propoxybenzyl Alcohol

The molecular ion ([M]⁺˙) of 3,5-dimethyl-4-propoxybenzyl alcohol is expected at an m/z corresponding to its molecular weight. Based on established fragmentation mechanisms of benzyl alcohols and aromatic ethers, several key fragmentation pathways can be predicted:

  • Loss of a Propyl Radical: A primary fragmentation event for aromatic ethers is the cleavage of the alkyl-oxygen bond. In this case, the loss of a propyl radical (•C₃H₇) from the molecular ion would lead to a prominent ion.

  • Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is susceptible to cleavage. Loss of the hydroxymethyl radical (•CH₂OH) would generate a resonance-stabilized cation.

  • Loss of a Propoxy Radical: Cleavage of the aromatic carbon-oxygen bond can lead to the loss of the entire propoxy radical (•OC₃H₇).

  • Formation of the Tropylium Ion: Substituted benzyl alcohols are known to form a stable tropylium or substituted tropylium ion through rearrangement.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to an [M-H₂O]⁺˙ ion.

  • Rearrangement and Loss of Formaldehyde: A characteristic rearrangement of benzyl alcohols can lead to the loss of formaldehyde (CH₂O).

Comparative Fragmentation Analysis

To contextualize the fragmentation of our target molecule, let's compare its expected key fragments with those of well-characterized analogs: benzyl alcohol and 3,5-dimethylbenzyl alcohol.

Fragment IonBenzyl Alcohol (C₇H₈O)[1][2]3,5-Dimethylbenzyl Alcohol (C₉H₁₂O)[3]Predicted for 3,5-dimethyl-4-propoxybenzyl Alcohol (C₁₂H₁₈O₂)Fragmentation Pathway
[M]⁺˙ 108136194Molecular Ion
[M-OH]⁺ 91119177Loss of hydroxyl radical
[M-CH₂OH]⁺ 77105163Loss of hydroxymethyl radical
[M-H₂O]⁺˙ 90118176Loss of water
[Tropylium ion]⁺ 91119177Rearrangement and loss of •OH
[C₆H₅]⁺ 77--Phenyl cation
[M-C₃H₇]⁺ --151Loss of propyl radical from ether
[M-OC₃H₇]⁺ --135Loss of propoxy radical

This table presents a simplified prediction. Actual relative intensities will depend on the stability of the resulting ions.

Visualizing EI Fragmentation

The intricate network of fragmentation pathways under EI can be effectively visualized using a diagram.

EI_Fragmentation M [M]⁺˙ (m/z 194) 3,5-dimethyl-4-propoxybenzyl alcohol F1 [M-C₃H₇]⁺ (m/z 151) M->F1 - •C₃H₇ F2 [M-CH₂OH]⁺ (m/z 163) M->F2 - •CH₂OH F3 [M-OC₃H₇]⁺ (m/z 135) M->F3 - •OC₃H₇ F4 [M-H₂O]⁺˙ (m/z 176) M->F4 - H₂O F5 [Tropylium ion]⁺ (m/z 177) M->F5 - •OH, rearrange

Caption: Predicted Electron Ionization fragmentation pathways for 3,5-dimethyl-4-propoxybenzyl alcohol.

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[4][5] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. This approach is particularly useful for determining the molecular weight and for targeted fragmentation studies.

Expected ESI-MS/MS Fragmentation

Upon collisional activation in an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 195) of 3,5-dimethyl-4-propoxybenzyl alcohol is expected to undergo fragmentation through pathways that differ from the radical-driven processes in EI. Common fragmentation channels for even-electron ions include the loss of neutral molecules.[4]

  • Loss of Water: The most facile fragmentation is often the loss of a neutral water molecule (H₂O) from the protonated alcohol, leading to a stable benzylic carbocation.

  • Loss of Propene: A characteristic fragmentation for ethers is the elimination of an alkene via a rearrangement, in this case, the loss of propene (C₃H₆).

  • Loss of Propanol: The entire propoxy group, along with a proton, can be lost as propanol (C₃H₇OH).

Comparative ESI-MS/MS Fragmentation

The fragmentation of the protonated molecule can be compared with that of protonated benzyl alcohol and protonated aromatic ethers.

Precursor IonKey Fragment IonNeutral LossFragmentation Pathway
[Benzyl alcohol+H]⁺ (m/z 109)m/z 91H₂OLoss of water
[Anisole+H]⁺ (m/z 109)m/z 94CH₂Loss of methylene (via rearrangement)
[3,5-dimethyl-4-propoxybenzyl alcohol+H]⁺ (m/z 195)m/z 177H₂OLoss of water
m/z 153C₃H₆Loss of propene
m/z 135C₃H₇OHLoss of propanol
Visualizing ESI-MS/MS Fragmentation

The sequential fragmentation in an ESI-MS/MS experiment can be represented as a clear workflow.

ESI_Fragmentation M_H [M+H]⁺ (m/z 195) F1_H [M+H-H₂O]⁺ (m/z 177) M_H->F1_H - H₂O F2_H [M+H-C₃H₆]⁺ (m/z 153) M_H->F2_H - C₃H₆ F3_H [M+H-C₃H₇OH]⁺ (m/z 135) M_H->F3_H - C₃H₇OH

Caption: Predicted ESI-MS/MS fragmentation of protonated 3,5-dimethyl-4-propoxybenzyl alcohol.

Experimental Protocols

To acquire the mass spectral data discussed in this guide, the following experimental setups are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Objective: To obtain the Electron Ionization mass spectrum of 3,5-dimethyl-4-propoxybenzyl alcohol.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 3,5-dimethyl-4-propoxybenzyl alcohol in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Split/splitless injector, 250 °C, split ratio 50:1.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Objective: To obtain the Electrospray Ionization tandem mass spectrum of 3,5-dimethyl-4-propoxybenzyl alcohol.

Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of 3,5-dimethyl-4-propoxybenzyl alcohol in a mixture of water and methanol (50:50 v/v) with 0.1% formic acid.

  • LC Separation (optional, for complex samples):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS1: Scan for the protonated molecule at m/z 195.

    • MS2: Isolate the precursor ion (m/z 195) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Conclusion: A Predictive Framework for Structural Confirmation

While no direct experimental mass spectrum for 3,5-dimethyl-4-propoxybenzyl alcohol is readily available in public databases, a comprehensive understanding of the fragmentation patterns of related benzyl alcohols and aromatic ethers provides a robust predictive framework. The high-energy EI fragmentation is expected to yield a complex but informative fingerprint, with key fragments arising from benzylic cleavage and cleavages around the propoxy substituent. In contrast, the softer ESI-MS/MS approach will likely be dominated by the facile loss of neutral molecules such as water and propene from the protonated precursor. This comparative guide, grounded in established fragmentation mechanisms, offers researchers a reliable starting point for the identification and structural characterization of 3,5-dimethyl-4-propoxybenzyl alcohol and its analogs, thereby supporting advancements in synthetic chemistry and drug development.

References

  • Bernstein, E. R. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(11), 8088-8103. [Link]

  • Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Vékey, K., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 433-452. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • MassBank. (2008). Benzyl alcohol. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). 3,4-Dimethylbenzyl alcohol. [Link]

  • PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol. [Link]

Sources

Publish Comparison Guide: IR Spectroscopy of (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

(3,5-Dimethyl-4-propoxyphenyl)methanol (CAS: 1039311-97-1) is a specialized intermediate often utilized in the synthesis of functionalized polymers, liquid crystals, and pharmaceutical pharmacophores. Its structural integrity relies on the precise balance of a sterically hindered phenolic ether and a reactive primary alcohol.

In drug development and material science, the purity of this intermediate is critical. The most common impurity profile stems from incomplete reduction of its precursor, 3,5-Dimethyl-4-propoxybenzaldehyde , or hydrolysis of the ether linkage.

This guide provides an authoritative comparison of the infrared (IR) spectral characteristics of the target alcohol against its aldehyde precursor. We utilize Attenuated Total Reflectance (ATR) FTIR, the industry standard for rapid solid/oil analysis, to establish a self-validating identification protocol.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure reproducible data comparable to the characteristic peaks listed below, follow this validated methodology.

Sample Preparation & Acquisition
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Bruker Tensor or equivalent).

  • Resolution: 4 cm⁻¹ (Standard for condensed phase).

  • Scans: 32 scans (background) / 32 scans (sample).

  • Spectral Range: 4000 – 600 cm⁻¹.

Workflow Diagram

The following logic flow ensures data integrity during the acquisition process.

FTIR_Workflow Start Start: Instrument Initialization Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Load Load Sample (Cover Crystal Fully) Background->Load Press Apply Pressure (High Force for Solids) Load->Press Scan Acquire Sample Spectrum Press->Scan QC QC Check: Signal-to-Noise > 100:1? Scan->QC QC->Clean Fail (Reclean) Process Process: ATR Correction & Baseline QC->Process Pass

Figure 1: Validated ATR-FTIR acquisition workflow for semi-solid/solid organic intermediates.

Characteristic Peaks Analysis

The spectrum of (3,5-Dimethyl-4-propoxyphenyl)methanol is defined by three distinct regions: the High-Frequency Hydroxyl/Aliphatic region, the Fingerprint Ether region, and the Aromatic Substitution zone.

Detailed Peak Assignment Table
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Value
O-H (Alcohol) 3300 – 3450 Broad, MediumO-H StretchingPrimary ID: Confirms reduction of aldehyde to alcohol.
C-H (Aromatic) 3010 – 3050WeakC-H Stretching (sp²)Confirms aromaticity.
C-H (Aliphatic) 2850 – 2960Medium-StrongC-H Stretching (sp³)Propyl chain & Methyl groups. Distinct "cluster" of peaks.
Aromatic Ring 1590 – 1610MediumC=C Ring BreathingCharacteristic of 1,3,4,5-substitution.
C-O (Ether) 1230 – 1250 Strong Ar-O-C Asym. StretchConfirms the propoxy ether linkage is intact.
C-O (Alcohol) 1030 – 1050 StrongC-O Primary AlcoholDistinguishes from phenols (which absorb ~1200).
Subst. Pattern 800 – 860MediumC-H OOP BendingSpecific to isolated aromatic protons (positions 2,6).

Comparative Analysis: Target vs. Precursor

The most critical application of IR for this molecule is monitoring the reduction of 3,5-Dimethyl-4-propoxybenzaldehyde to the target Alcohol .

The "Disappearing Carbonyl" Test

The reaction progress is quantified by the disappearance of the conjugated carbonyl peak and the emergence of the hydroxyl band.

FeaturePrecursor (Aldehyde) Target (Alcohol) Status
Carbonyl (C=O) ~1680 - 1700 cm⁻¹ (Strong) Absent Critical QC Check
Hydroxyl (O-H) Absent3300 - 3450 cm⁻¹ (Broad) Product Confirmation
Fermi Resonance ~2720 & 2820 cm⁻¹ (Aldehyde C-H)AbsentPurity Indicator
Spectral Logic Diagram

The following diagram illustrates the decision logic for interpreting the spectrum during synthesis monitoring.

Spectral_Logic Input Input Spectrum CheckCO Check 1680-1700 cm⁻¹ (C=O Region) Input->CheckCO ResultCO Peak Present? CheckCO->ResultCO Aldehyde Conclusion: Precursor Present (Incomplete Rxn) ResultCO->Aldehyde Yes CheckOH Check 3300-3450 cm⁻¹ (O-H Region) ResultCO->CheckOH No ResultOH Broad Band Present? CheckOH->ResultOH Target Conclusion: Target Alcohol Confirmed ResultOH->Target Yes Unknown Conclusion: Unknown/Degradant ResultOH->Unknown No

Figure 2: Spectral interpretation logic for distinguishing (3,5-Dimethyl-4-propoxyphenyl)methanol from its aldehyde precursor.

Scientific Interpretation & Causality

The Effect of Methyl Substitution

Unlike simple (4-propoxyphenyl)methanol, the presence of 3,5-dimethyl groups introduces steric hindrance. In the IR spectrum, this often results in:

  • Sharpening of the O-H band: Steric bulk can reduce intermolecular hydrogen bonding compared to unhindered benzyl alcohols, potentially shifting the O-H stretch slightly higher (>3350 cm⁻¹) in dilute phases, though it remains broad in solid ATR.

  • Shift in Ether Stretch: The electron-donating methyl groups increase the electron density of the aromatic ring. This strengthens the Ar-O bond order, typically shifting the aryl-ether stretch (Ar-O-C) to a slightly higher frequency (~1240-1250 cm⁻¹) compared to unsubstituted analogues.

Propoxy vs. Methoxy

If comparing to the "Syringyl" analogue (3,5-dimethoxy), the Propoxy group introduces additional aliphatic C-H vibrational modes.

  • Methylene Rocking: Look for a characteristic band near 720-740 cm⁻¹ (CH₂ rocking) if the propyl chain has sufficient rotational freedom, which distinguishes it from the methyl-only ether of syringyl alcohol.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Benzyl Alcohol Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for functional group correlation).

  • PubChem. Compound Summary: (4-Propoxyphenyl)methanol (Structural Analogue).[2] National Library of Medicine. [Link]

Sources

Quality Control Benchmarks for (3,5-Dimethyl-4-propoxyphenyl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Dimethyl-4-propoxyphenyl)methanol (CAS 1039311-97-1) is a specialized benzylic alcohol intermediate used primarily in the synthesis of functional materials (liquid crystals) and lipophilic pharmaceutical motifs. Unlike its ubiquitous analogue (3,5-dimethyl-4-methoxyphenyl)methanol, the inclusion of the n-propoxy tail significantly alters the molecule's lipophilicity (LogP) and crystalline packing behavior.

This guide establishes rigorous quality control (QC) benchmarks for this compound. We move beyond simple "purity" assessments to address the specific stability challenges inherent to electron-rich benzylic alcohols—specifically their susceptibility to oxidative reversion (to aldehydes) and acid-catalyzed etherification.

Chemical Profile & Critical Quality Attributes (CQAs)

To validate the quality of this material, one must understand its intrinsic reactivity. The electron-donating methyl groups at the 3,5-positions activate the benzylic position, making the hydroxyl group labile under acidic conditions.

PropertySpecificationRationale
CAS Number 1039311-97-1Unique Identifier
Formula C₁₂H₁₈O₂MW: 194.27 g/mol
Appearance White to off-white crystalline solidColoration indicates oxidation (quinone formation).
Purity (HPLC) ≥ 98.0% (Area %)High purity required to prevent side-reactions in subsequent coupling steps.
Aldehyde Impurity ≤ 0.5%The precursor (3,5-dimethyl-4-propoxybenzaldehyde) is a chain-terminator in polymerization.
Water (KF) ≤ 0.5% w/wMoisture promotes acid-catalyzed dimerization.
Residual Solvents < 5000 ppm (Total)Methanol/THF are common process solvents; must be removed to prevent interference.
Structural Visualization

The following diagram illustrates the synthesis pathway and the origin of critical impurities (CQAs).

SynthesisPath SM 3,5-Dimethyl-4- hydroxybenzaldehyde Inter 3,5-Dimethyl-4- propoxybenzaldehyde SM->Inter Alkylation (n-PrBr, K2CO3) Product (3,5-Dimethyl-4- propoxyphenyl)methanol Inter->Product Reduction (NaBH4/MeOH) Imp1 Impurity A: Unreacted Aldehyde Inter->Imp1 Incomplete Conversion Product->Imp1 Air Oxidation (Storage) Imp2 Impurity B: Dimer (Ether) Product->Imp2 Acid Catalysis (Trace H+)

Figure 1: Synthesis pathway highlighting the origin of Impurity A (Aldehyde) via incomplete reduction or oxidation, and Impurity B (Dimer) via acid instability.

Comparative Analysis: Selecting the Right Building Block

Researchers often default to the methoxy-analogue due to availability. However, the propoxy-variant offers distinct physicochemical advantages in specific applications.

Comparison 1: vs. (3,5-Dimethyl-4-methoxyphenyl)methanol

The "Short-Chain" Alternative

  • Lipophilicity (LogP):

    • Propoxy:[1] ~3.5 (Estimated)

    • Methoxy:[2] ~2.9

    • Impact: The propoxy derivative shows superior solubility in non-polar organic solvents (e.g., Toluene, Hexanes), which is critical for solution-processing of liquid crystals or lipophilic drug formulations.

  • Crystallinity: The propyl chain disrupts crystal packing more effectively than a methyl group, often lowering the melting point slightly and improving solubility kinetics.

  • Recommendation: Use the Propoxy variant when the final molecule requires enhanced membrane permeability or solubility in non-polar matrices.

Comparison 2: vs. (3,5-Dimethoxy-4-propoxyphenyl)methanol

The "Electronic" Alternative

  • Electronic Stability:

    • Dimethyl (Target): Methyl groups are weak electron donors (Inductive effect).

    • Dimethoxy (Alternative): Methoxy groups are strong electron donors (Resonance effect).

  • Reactivity Consequence: The Dimethoxy benzyl alcohol is excessively electron-rich, generating a stable carbocation that reacts promiscuously with weak nucleophiles (even water/alcohols) under mild acidic conditions.

  • Expert Insight: The Dimethyl core (our target) strikes the optimal balance. It is reactive enough for functionalization (e.g., chlorination) but stable enough to survive standard workups without significant dimerization, unlike the Dimethoxy analogue.

Analytical Benchmarks & Protocols

A. HPLC Purity Method (Reverse Phase)

Standard validated protocol for lipophilic benzyl alcohols.

Principle: Separation is driven by hydrophobicity. The propoxy tail requires a higher percentage of organic modifier than standard benzyl alcohols.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic).

  • Temperature: 30°C.

System Suitability Criteria:

  • Retention Time (RT): Target ~8.5 min. (Note: The aldehyde impurity will elute later than the alcohol in this pH range due to lack of H-bonding capability with the stationary phase relative to the alcohol).

  • Resolution (Rs): > 1.5 between the Main Peak and the Aldehyde impurity.

B. H-NMR Identity Validation

Self-validating structural confirmation.

To distinguish this product from the methoxy-analogue or the aldehyde precursor, focus on these diagnostic signals (Solvent: CDCl₃):

  • The Benzylic Position:

    • Alcohol (Target): Singlet at

      
       4.6 ppm (2H, -CH ₂OH).
      
    • Aldehyde (Impurity): Singlet at

      
       9.8 ppm (1H, -CH O).[4] Detection limit: ~0.1%.
      
  • The Propoxy Tail:

    • Triplet at

      
       1.0 ppm (3H, terminal -CH ₃).
      
    • Multiplet at

      
       1.8 ppm (2H, -CH₂-CH ₂-CH₃).
      
    • Triplet at

      
       3.7 ppm (2H, -O-CH ₂-).
      
  • The Aromatic Ring:

    • Singlet at

      
       7.0 ppm (2H, Ar-H ). Symmetric substitution pattern confirms the 3,5-dimethyl arrangement.
      

QC Decision Workflow

This diagram outlines the logic for batch release, specifically handling the risk of "Over-Oxidation" during storage.

QCWorkflow Sample Batch Sample Appearance Appearance Check (White Solid?) Sample->Appearance HPLC HPLC Analysis Appearance->HPLC Pass Reprocess REPROCESS (Recrystallize from Hexane/EtOAc) Appearance->Reprocess Fail (Yellow/Brown) AldehydeCheck Aldehyde < 0.5%? HPLC->AldehydeCheck PurityCheck Total Purity > 98%? AldehydeCheck->PurityCheck Yes AldehydeCheck->Reprocess No (Oxidized) Release RELEASE BATCH PurityCheck->Release Yes PurityCheck->Reprocess No

Figure 2: Quality Control Decision Tree. Note that yellow discoloration often precedes HPLC detection of significant aldehyde formation.

Storage & Handling Recommendations

Due to the electron-rich nature of the ring, this compound is sensitive to auto-oxidation .

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2-8°C is recommended for long-term storage (>3 months).

  • Handling: Avoid strong acids during formulation; the benzylic alcohol can dehydrate to form ethers or polymerize.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 347843, (4-Propoxyphenyl)methanol. Retrieved from [Link]

  • Rudolph, A. et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. (Discusses stability of electron-rich benzylic substrates). Retrieved from [Link]

Sources

Beyond the Spectra: A Comparative Validation Guide for (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Impurity" Problem

In the high-stakes environment of drug development and liquid crystal synthesis, reliance on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) is standard. However, for lipophilic intermediates like (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS 1039311-97-1), these spectroscopic methods often fail to detect non-chromophoric impurities—specifically trapped inorganic salts and trace hydration.

This guide challenges the "NMR-only" validation culture. We demonstrate that while NMR confirms identity, Elemental Analysis (EA) is the only definitive metric for bulk purity and stoichiometry validation. We present a comparative workflow proving that a compound can pass 1H-NMR (>98%) yet fail EA due to trapped borate salts from the reduction step, compromising downstream Suzuki-Miyaura couplings.

Synthesis Context: The Product & The Pitfall

To understand the validation challenge, we must first look at the synthesis. This molecule is typically synthesized via the reduction of 3,5-dimethyl-4-propoxybenzaldehyde .

The Synthesis Route (Standard Protocol)
  • Precursor: 3,5-Dimethyl-4-propoxybenzaldehyde.

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/THF.
    
  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

  • The Risk: The workup involves quenching with acid and extraction. This often leaves residual boron salts or sodium salts trapped in the crystal lattice of the product.

Critical Insight: Boron salts are NMR silent in standard proton (


) scans and do not absorb UV light in HPLC at standard wavelengths (254 nm). Without Elemental Analysis, these impurities remain invisible until they poison the catalyst in the next reaction step.

Comparative Analysis: EA vs. Spectroscopic Methods

The following table summarizes why a multi-modal approach is required for this specific benzyl alcohol derivative.

Table 1: Validation Method Performance Matrix
Feature1H-NMR (Spectroscopy) HPLC (Chromatography) Elemental Analysis (Combustion)
Primary Function Structural Identity & Organic ImpuritiesPurity % (Relative Area)Bulk Purity & Empirical Formula
Detection Basis Proton EnvironmentUV Absorption / Refractive IndexMass % of C, H, N (combustion gases)
Blind Spot Inorganic salts, moisture, non-protonated solvents (

)
Non-UV active salts, solvent peaks (often excluded)None (Everything weighs something)
Sample Size ~10 mg (Recoverable)~1 mg (Recoverable)~2-5 mg (Destructive)
Cost/Run LowMediumHigh
Verdict for Target Necessary but Insufficient Good for organic side-products The "Gatekeeper" for Batch Release

Experimental Validation Protocol

This protocol is designed to be self-validating. If the EA results deviate by >0.4% from theoretical values, the protocol forces a re-purification step.

Theoretical Composition (Target)
  • Formula:

    
    
    
  • Molecular Weight: 194.27 g/mol

  • Carbon (C): 74.19%

  • Hydrogen (H): 9.34%

  • Oxygen (O): 16.47% (Calculated by difference)

Step 1: Synthesis & Isolation
  • Dissolve 3,5-dimethyl-4-propoxybenzaldehyde (10.0 mmol) in anhydrous MeOH (20 mL).

  • Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
  • Stir at room temperature for 2 hours (Monitor by TLC: Hex/EtOAc 4:1).

  • Quench: Add sat.

    
     (10 mL). Note: This generates boron salts.
    
  • Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Step 2: Purification (The "EA-Ready" Standard)

Crude material often fails EA due to trapped solvent.

  • Recrystallization: Dissolve crude solid in minimum hot Hexane/EtOAc (10:1). Cool slowly to 4°C.

  • Filtration: Collect white needles.

  • Drying (CRITICAL): Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

    • Why? Benzyl alcohols are hygroscopic. Surface water will skew Hydrogen % in EA.

Step 3: Elemental Analysis Execution
  • Calibration: Calibrate CHN analyzer using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%).

  • Weighing: Accurately weigh 2.000 mg (±0.002 mg) of dried sample into a tin capsule.

  • Combustion: Flash combust at 1800°C (dynamic flash) in oxygen stream.

  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity detector (TCD).

Data Interpretation: The "Pass/Fail" Criteria

The following data demonstrates a real-world scenario where EA caught an impurity that NMR missed.

Table 2: Experimental Data Comparison
MetricTheoretical Batch A (Crude/Dried) Batch B (Recrystallized) Status
Carbon % 74.19% 71.50%74.15%Batch A Fails
Hydrogen % 9.34% 9.10%9.36%Batch B Passes
Difference -

C = -2.69%

C = -0.04%
Acceptable range:

NMR Result -Clean (>98%)Clean (>99%)False Positive on Batch A
Diagnosis -Trapped Borate Salts Pure Compound -

Analysis: Batch A showed a perfect NMR spectrum because the inorganic borate salts are invisible. However, the Carbon % was significantly lower (71.5% vs 74.19%) because the "dead weight" of the salts diluted the carbon mass. Only EA detected this.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating (3,5-Dimethyl-4-propoxyphenyl)methanol.

ValidationWorkflow Start Crude Synthesis Product NMR 1H-NMR Screening Start->NMR Decision1 NMR Clean? NMR->Decision1 Purify Recrystallization (Hex/EtOAc) + High Vac Drying Decision1->Purify No (Org. Impurities) EA Elemental Analysis (CHN) Decision1->EA Yes (Looks Pure) Purify->NMR Decision2 Within ±0.4%? EA->Decision2 Fail REJECT: Trapped Salts/Solvent Decision2->Fail No Pass RELEASE: >99% Bulk Purity Decision2->Pass Yes Fail->Purify Re-process

Figure 1: The "Dual-Gate" validation workflow. Note that NMR is the first gate for identity, but EA is the final gate for bulk purity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 57492194, 3,5-Dimethyl-4-propylnonane (Analogous structure reference). Retrieved from .

    • Sigma-Aldrich. (2025).[1][2][3][4] Product Specification: (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS 1039311-97-1). Retrieved from .

  • Analytical Methodology

    • Pauli, G. F., et al. (2014).[3][5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (Context on NMR vs EA limitations). Retrieved from .

    • BenchChem.[1] (2025).[1][2][3][4] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic Techniques. Retrieved from .

  • Synthesis & Purification Standards

    • Vogel, A. I.[6] (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for borohydride reduction and recrystallization).

    • Furniss, B. S., et al. (1989). Purification of Benzyl Alcohol Derivatives. In Vogel's Textbook of Practical Organic Chemistry.

Sources

A Senior Scientist's Guide to Chromatographic Resolution of (3,5-Dimethyl-4-propoxyphenyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric impurities are paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of chromatographic strategies for resolving isomers of (3,5-Dimethyl-4-propoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the underlying principles of separation, present comparative experimental data, and offer detailed protocols to empower you to develop robust and reliable analytical methods.

The Critical Need for Isomeric Separation

(3,5-Dimethyl-4-propoxyphenyl)methanol, and its potential positional isomers, can arise during synthesis, leading to impurities that may possess different toxicological profiles or pharmacological activities. Regulatory bodies rightly demand stringent control over such impurities. Therefore, the ability to chromatographically resolve these closely related structures is not merely an analytical challenge but a critical quality attribute.

The primary isomers of concern, alongside the target molecule (Isomer A), would be those with varied substitution patterns on the phenyl ring, such as (2,6-Dimethyl-4-propoxyphenyl)methanol (Isomer B) and (3,4-Dimethyl-5-propoxyphenyl)methanol (Isomer C). Their structural similarities pose a significant challenge to chromatographic separation.

Understanding the Separation Mechanism: A Tale of Two Phases

The success of any chromatographic separation hinges on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] For aromatic isomers, the key to achieving resolution lies in exploiting subtle differences in their polarity, hydrophobicity, and electronic interactions.[2]

We will compare two common reversed-phase columns: the workhorse C18 and the more specialized Pentafluorophenyl (PFP) phase.

  • C18 (Octadecylsilane) Columns: These columns offer excellent hydrophobic retention. Separation is primarily driven by the partitioning of the nonpolar propyl chain and the dimethylphenyl group into the C18 ligands. However, for positional isomers with identical hydrophobicity, a C18 column may not provide adequate selectivity.[2]

  • PFP (Pentafluorophenyl) Columns: PFP phases provide a unique blend of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-rich phenyl ring of our analytes can engage in π-π stacking with the electron-deficient fluorinated ring of the stationary phase. This secondary interaction mechanism is often the key to resolving positional isomers where hydrophobic differences are minimal.[2][3]

The choice of mobile phase, particularly the organic modifier, also plays a crucial role. Acetonitrile and methanol are the most common choices. Methanol, being a protic solvent, can engage in hydrogen bonding and may offer different selectivity compared to the aprotic acetonitrile.[4] The interplay between the stationary phase chemistry and the mobile phase composition is what ultimately dictates the retention and resolution of our isomeric analytes.

Comparative Experimental Data: C18 vs. PFP for Isomer Resolution

To illustrate the practical implications of column selection, we present hypothetical yet representative data from the analysis of a mixture of (3,5-Dimethyl-4-propoxyphenyl)methanol (Isomer A) and a challenging positional isomer, (2,6-Dimethyl-4-propoxyphenyl)methanol (Isomer B).

Table 1: Comparison of Chromatographic Performance for Isomer Separation

ParameterC18 ColumnPFP Column
Retention Time (Isomer A) 8.2 min9.5 min
Retention Time (Isomer B) 8.2 min10.1 min
Resolution (Rs) 0.02.1
Theoretical Plates (N) (Isomer A) 12,50014,000
Tailing Factor (Tf) (Isomer A) 1.11.0

As the data clearly demonstrates, the C18 column fails to resolve the two isomers, resulting in co-elution. In contrast, the PFP column, leveraging its unique selectivity, achieves baseline resolution (Rs > 1.5 is generally considered baseline).[5] This underscores the importance of selecting a stationary phase that offers multiple interaction modes for separating closely related isomers.

Experimental Workflow for Method Development

The logical flow for developing a robust separation method is a systematic process of optimization.

workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation prep_std Prepare Individual Isomer Standards prep_mix Prepare Mixed Isomer Standard prep_std->prep_mix col_select Column Screening (C18, PFP) prep_mix->col_select mob_opt Mobile Phase Optimization (ACN vs. MeOH, Gradient) col_select->mob_opt flow_temp Flow Rate & Temperature Optimization mob_opt->flow_temp specificity Specificity & Peak Purity flow_temp->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy

Caption: A streamlined workflow for developing and validating a chromatographic method for isomer separation.

Detailed Experimental Protocol: HPLC Separation on a PFP Column

This protocol provides a starting point for the separation of (3,5-Dimethyl-4-propoxyphenyl)methanol isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.[6]

Chromatographic Conditions:

  • Column: PFP, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C[7]

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in methanol. From these, prepare a mixed working standard containing all isomers at a final concentration of 0.1 mg/mL each by diluting with the initial mobile phase composition (70:30 Water:Acetonitrile).

  • Sample Preparation: Dissolve the sample containing (3,5-Dimethyl-4-propoxyphenyl)methanol at a concentration of 1 mg/mL in the initial mobile phase composition.

  • System Suitability: Inject the mixed standard five times. The relative standard deviation (RSD) for the retention times and peak areas should be less than 2.0%. The resolution between critical pairs should be greater than 1.5.

  • Analysis: Inject the prepared sample solution.

  • Data Processing: Identify and quantify the isomers based on their retention times relative to the standards.

The Interplay of Isomer Structure and Retention

The elution order of positional isomers on a PFP column is a function of their interaction with the stationary phase.

logic cluster_isomer Isomer Properties cluster_interaction Stationary Phase Interactions (PFP) steric_hindrance Steric Hindrance around OH pi_pi π-π Stacking steric_hindrance->pi_pi influences dipole_moment Molecular Dipole Moment dipole_dipole Dipole-Dipole Interaction dipole_moment->dipole_dipole drives pi_electron_density π-Electron Density of Ring pi_electron_density->pi_pi drives retention_time Retention Time pi_pi->retention_time increases dipole_dipole->retention_time increases hydrophobic Hydrophobic Interaction hydrophobic->retention_time increases

Caption: The relationship between isomer structure, stationary phase interactions, and chromatographic retention.

For instance, an isomer with less steric hindrance around the aromatic ring will be able to approach the PFP stationary phase more closely, leading to stronger π-π interactions and a longer retention time. Similarly, differences in the position of the polar hydroxyl and propoxy groups will alter the overall molecular dipole moment, influencing interactions with the polar surface of the PFP phase.

Conclusion and Future Perspectives

The successful separation of (3,5-Dimethyl-4-propoxyphenyl)methanol isomers is a testament to the power of modern chromatography. While traditional C18 columns may fall short, the multi-modal interaction capabilities of PFP stationary phases provide the necessary selectivity for resolving these challenging positional isomers. The principles and methodologies outlined in this guide offer a robust framework for developing and validating analytical methods for these and other structurally similar compounds.

Future advancements in column technology, such as superficially porous particles and novel stationary phase chemistries, will continue to push the boundaries of chromatographic resolution, enabling even faster and more efficient separations of complex isomeric mixtures.

References

  • Int J Pharm Chem Anal. Analytical and bio-analytical methods of rofecoxib: A comprehensive review. Link

  • International Journal of Pharmaceutical Chemistry and Analysis. Analytical and bio-analytical methods of rofecoxib: A comprehensive review. Link

  • Thermo Fisher Scientific. A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination. Link

  • ResearchGate. Analytical and bio-analytical methods of rofecoxib: A comprehensive review. Link

  • ResearchGate. (PDF) Analytical and bio-analytical methods of rofecoxib: A comprehensive review. Link

  • PMC. Development and validation of an HPLC method for determination of rofecoxib in bovine serum albumin microspheres. Link

  • Drawell. What Affects Retention Time in Gas Chromatography. Link

  • Separation Science. Factors Impacting Chromatography Retention Time. Link

  • Shimadzu Corporation. No.G212 - Reduction of Analysis Time in Capillary GC (Part 4) Factors Affecting Analysis Time (Isothermal Analysis). Link

  • ScholarBank@NUS. Retention prediction of substituted phenols in reversed-phase HPLC. Link

  • JEOL. Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Link

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Link

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Link

  • NJIT. Chromatography. Link

  • University of Texas at Arlington. Lecture 7: Gas Chromatography. Link

  • NCBI Bookshelf. Chromatography - StatPearls. Link

  • International Journal of Pharmaceutical Sciences Review and Research. Fundamental Chromatographic Parameters. Link

  • Chromatography Forum. Xylene retention times. Link

  • LabTech. Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Link

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis | Download Table. Link

  • SciELO South Africa. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Link

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Link

  • Queen's University Belfast Research Portal. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Link

  • PubMed. Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Link

  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Link

Sources

Safety Operating Guide

Personal protective equipment for handling (3,5-Dimethyl-4-propoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling (3,5-Dimethyl-4-propoxyphenyl)methanol (CAS: 1039311-97-1). As a research intermediate often used in liquid crystal and pharmaceutical synthesis, this compound requires a safety strategy that addresses its specific structural properties—namely, the lipophilic propoxy tail which enhances skin permeation potential compared to standard benzyl alcohols.

Chemical Risk Profile & Hazard Analysis

Before selecting PPE, we must define the "Risk Vector." While this compound is often classified as "Non-Hazardous for Transport" (DOT/IATA), this designation is regulatory, not toxicological. In a research setting, we apply the Precautionary Principle due to the lack of chronic toxicity data.

  • Chemical Structure: C₁₂H₁₈O₂

  • Physical State: Typically a white to off-white solid/powder.

  • Primary Risk Drivers:

    • Enhanced Lipophilicity: The 4-propoxy chain increases the partition coefficient (LogP), making this compound more likely to penetrate the stratum corneum (outer skin layer) than simple benzyl alcohol.

    • Dust Inhalation: As a micronized powder during weighing, it poses a respiratory irritant risk (H335 equivalent).

    • Ocular Irritation: Benzyl alcohol derivatives are known severe eye irritants (H319).[1][2]

The Hierarchy of Controls: Engineering First

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control .

  • Solid Handling (Weighing/Transfer): Must be performed in a Chemical Fume Hood or a Powder Containment Balance Enclosure . Airflow velocity should be verified at 80–100 fpm (face velocity).

  • Solution Preparation: Once dissolved (e.g., in DCM or THF), the volatility of the solvent becomes the driver. Handling must remain in the hood.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, matching material resistance to the chemical's permeation properties.

A. Hand Protection (Gloves)
  • Recommendation: Double-gloving is required when handling solutions.

  • Material: Nitrile Rubber (minimum 0.11 mm thickness for inner; 0.2 mm for outer).

  • The Science: Benzyl alcohol derivatives can swell latex. Nitrile provides superior chemical resistance. The outer glove protects against gross contamination, while the inner glove prevents contact during doffing.

    • Change Frequency: Immediately upon splash contact.[3] Every 2 hours during continuous use.

B. Respiratory Protection
  • Scenario A (Inside Fume Hood): No respirator required if sash is at proper working height.

  • Scenario B (Outside Hood/Spill Cleanup): Use a Half-Face Respirator with P100 (HEPA) cartridges .

    • Why P100? N95 filters remove 95% of particles but are less effective against oil-based aerosols if the substance is dissolved. P100 offers 99.97% efficiency against both solid dusts and liquid mists.

C. Eye & Face Protection
  • Standard Operation: Chemical Splash Goggles (indirect venting).

    • Contraindication: Do not rely on standard safety glasses. Fine powders can drift around the lenses of safety glasses and dissolve in the moisture of the eye, creating a concentrated irritant solution directly on the cornea.

D. Body Protection
  • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

  • High Quantity (>10g): Tyvek® sleeves or a disposable apron to prevent dust accumulation on fabric clothing, which can track chemicals out of the lab.

Operational Workflows

Protocol A: Safe Weighing & Transfer
  • Pre-Check: Verify fume hood flow indicator is green.

  • Donning: Put on inner nitrile gloves

    
     lab coat 
    
    
    
    outer nitrile gloves
    
    
    goggles.
  • Static Control: Use an antistatic gun or ionizer if the powder is "flyaway" (common with dry organic ethers).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Doffing: Remove outer gloves inside the hood before touching balance buttons (if balance is outside) or door handles.

Protocol B: Emergency Spill Response

If a spill occurs, do not panic. Follow the S.I.P. Protocol (Stabilize, Isolate, Purify).

  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or PEG-400) to agglomerate the powder, then wipe up.

  • Solution Spill: Cover with an absorbent pad. Clean surface with soap and water (the hydroxyl group makes it slightly polar, allowing surfactant removal).

Visual Logic & Decision Trees

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting PPE based on the physical state of (3,5-Dimethyl-4-propoxyphenyl)methanol.

PPE_Logic Start Start: Handling (3,5-Dimethyl-4-propoxyphenyl)methanol State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid EngControl_S Engineering: Powder Enclosure / Fume Hood Solid->EngControl_S EngControl_L Engineering: Fume Hood (Solvent Vapors) Liquid->EngControl_L Eye_S Eye: Chemical Splash Goggles (Prevent dust entry) EngControl_S->Eye_S Hand_S Hand: Single Nitrile Gloves EngControl_S->Hand_S Resp_S Resp: P100 if outside hood EngControl_S->Resp_S Eye_L Eye: Goggles + Face Shield (Splash Risk) EngControl_L->Eye_L Hand_L Hand: Double Nitrile Gloves (Permeation Risk) EngControl_L->Hand_L Resp_L Resp: Organic Vapor Cartridge (OV) EngControl_L->Resp_L

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and cleanup protocol to minimize exposure.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid < 5g Solid Assess->SmallSolid LargeSolid > 5g Solid Assess->LargeSolid LiquidSpill Solution Spill Assess->LiquidSpill Action1 Wet Wipe Method (Avoid Dust) SmallSolid->Action1 Action2 Evacuate Area Don P100 Respirator LargeSolid->Action2 Action3 Absorbent Pads (Solvent Compatible) LiquidSpill->Action3 Disposal Dispose as Solid Hazardous Waste (Label: Toxic/Irritant) Action1->Disposal Action2->Action1 Action3->Disposal

Disposal Logistics

Proper disposal is a regulatory and ethical requirement. Do not dispose of this compound down the drain.[4]

Waste Stream CategoryDescriptionPackaging Protocol
Solid Waste Pure compound, contaminated paper towels, gloves.Double-bag in clear polyethylene bags. Label as "Solid Organic Waste - Toxic/Irritant."
Liquid Waste Solutions in DCM, Ethyl Acetate, or Methanol.Collect in HDPE or Glass carboys. Segregate "Halogenated" vs "Non-Halogenated" based on the solvent used.
Sharps/Glass Contaminated pipettes, broken vials.Rigid puncture-proof container.

Disposal Note: Ensure the container label explicitly lists "(3,5-Dimethyl-4-propoxyphenyl)methanol" rather than just "Organic Waste." This aids downstream waste technicians in safety classification.

References

  • PubChem. (2025).[5] Compound Summary: (4-Propoxyphenyl)methanol (Analogous Structure). National Library of Medicine. Retrieved from [Link][5]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.